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  • Product: 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
  • CAS: 869542-45-0

Core Science & Biosynthesis

Foundational

Technical Assessment: Structure, Stability, and Synthetic Utility of 2-TIPS-oxazole-5-carboxaldehyde

This technical guide provides an in-depth assessment of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and natural product synthesis. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth assessment of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and natural product synthesis.

Executive Summary

2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (CAS: 869542-45-0) is a bifunctional heteroaromatic scaffold characterized by a bulky triisopropylsilyl (TIPS) group at the C2 position and a reactive formyl group at the C5 position.[1] Unlike its C2-unsubstituted or C2-trimethylsilyl (TMS) analogues, this compound exhibits superior hydrolytic and thermal stability, making it a critical intermediate for synthesizing complex 2,5-disubstituted oxazoles found in bioactive marine natural products (e.g., phorboxazoles, leiodermatolide).

This guide details the structural rationale for the TIPS protecting group, a validated synthesis workflow, and stability protocols for handling this reagent in drug discovery campaigns.

Structural Analysis & Electronic Properties

The stability of the oxazole nucleus is heavily dependent on substitution at the C2 position. The C2 proton of oxazole is relatively acidic (


), and the resulting C2-lithio species is chemically labile, existing in equilibrium with an acyclic isocyanide enolate.
The "Silicon Effect" and Steric Shielding

The introduction of the TIPS group at C2 serves three distinct mechanistic functions:

  • Blockade of Ring Opening: It prevents the base-catalyzed ring opening to isocyanides, a common decomposition pathway for oxazoles.

  • Regiodirecting Group: By blocking the most acidic C2 site, it forces subsequent lithiation events to occur exclusively at the C5 position, enabling precise functionalization.

  • Steric Armor: The TIPS group has a cone angle of approximately 160° (compared to 118° for TMS). This steric bulk shields the C2-N3 region from nucleophilic attack and retards protodesilylation during workup.

Physicochemical Profile
PropertyData / Characteristic
Molecular Formula

Molecular Weight 253.41 g/mol
Appearance Brown to off-white solid or viscous oil
Density 0.988 g/mL (at 25 °C)
Refractive Index

1.5030
Solubility Soluble in THF, CH₂Cl₂, Et₂O; insoluble in water
Lability Acid-sensitive (protodesilylation); Base-stable (moderate)

Synthetic Protocol: Preparation and Functionalization

The synthesis of 2-TIPS-oxazole-5-carboxaldehyde is a sequential organometallic process. It requires strict anhydrous conditions due to the sensitivity of the lithiated intermediates.

Validated Synthesis Workflow

The most reliable route involves the "one-pot, two-step" or "stepwise isolation" approach starting from parent oxazole.

Reagents:

  • Starting Material: Oxazole (commercially available).[2]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes.
  • Silylating Agent: Triisopropylsilyl chloride (TIPSCl).

  • Electrophile:

    
    -Dimethylformamide (DMF).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • C2-Silylation (The Blocking Step):

    • Cool a solution of oxazole (1.0 eq) in THF to -78 °C under Argon.

    • Add

      
      -BuLi (1.05 eq) dropwise. Note: The C2 proton is removed first.
      
    • Stir for 30 min to form 2-lithiooxazole.

    • Add TIPSCl (1.1 eq) slowly. Allow to warm to room temperature (RT).

    • Checkpoint: Isolate 2-(triisopropylsilyl)oxazole if purification is desired, or proceed in situ.

  • C5-Formylation (The Functionalization Step):

    • Cool the 2-TIPS-oxazole solution (or purified intermediate) to -78 °C .

    • Add

      
      -BuLi (1.1 eq) dropwise. Mechanism: Since C2 is blocked, lithiation occurs at C5.
      
    • Stir for 45–60 min at -78 °C.

    • Add anhydrous DMF (1.5 eq) as the formyl source.

    • Stir for 30 min, then allow to warm to 0 °C.

  • Quench and Isolation:

    • Quench with saturated aqueous

      
      . Critical: Avoid strong acids to prevent desilylation.
      
    • Extract with

      
       or 
      
      
      
      .
    • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Pathway Visualization

SynthesisPathway Oxazole Oxazole (Starting Material) Li_Int1 2-Lithiooxazole (Unstable Intermediate) Oxazole->Li_Int1 n-BuLi, -78°C (C2 Deprotonation) TIPS_Ox 2-TIPS-Oxazole (Stable Intermediate) Li_Int1->TIPS_Ox TIPS-Cl (Steric Blocking) Li_Int2 5-Lithio-2-TIPS-Oxazole (Regioselective Species) TIPS_Ox->Li_Int2 n-BuLi, -78°C (C5 Deprotonation) Product 2-TIPS-Oxazole-5-CHO (Target) Li_Int2->Product 1. DMF 2. NH4Cl (aq)

Caption: Sequential lithiation strategy exploiting the steric blocking of C2 to direct C5-formylation.

Stability Assessment & Handling

Thermal and Oxidative Stability
  • Thermal: The compound is stable at room temperature for short periods but should be stored at 2–8 °C or -20 °C for long-term storage. The bulky TIPS group prevents dimerization often seen in smaller oxazoles.

  • Oxidative: The aldehyde moiety is susceptible to oxidation to the carboxylic acid (2-TIPS-oxazole-5-carboxylic acid) upon prolonged exposure to air. Store under nitrogen/argon.[3]

Hydrolytic Stability (The "Achilles' Heel")

While TIPS is more stable than TMS, the C2-Si bond in oxazoles is electronically activated.

  • Acid Sensitivity: High. Exposure to Trifluoroacetic acid (TFA) or dilute HCl will cause protodesilylation , removing the TIPS group and yielding oxazole-5-carboxaldehyde (which may subsequently decompose).

  • Base Sensitivity: Moderate. Stable to weak bases (bicarbonate, pyridine). Strong nucleophiles (e.g., fluoride sources like TBAF) will rapidly cleave the TIPS group.

Stability Logic Diagram

StabilityLogic cluster_Threats Degradation Pathways Compound 2-TIPS-Oxazole-5-CHO Result_Desil Protodesilylation (Loss of TIPS) Compound->Result_Desil Rapid Cleavage Result_Acid Carboxylic Acid (Oxidation) Compound->Result_Acid Slow Oxidation Acid Acid (H+) (e.g., HCl, TFA) Acid->Compound Fluoride Fluoride (F-) (e.g., TBAF) Fluoride->Compound Oxidation Air / O2 Oxidation->Compound

Caption: Primary degradation pathways. Acidic conditions and fluoride sources trigger rapid loss of the TIPS group.

Applications in Drug Development[3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "linchpin" scaffold. The aldehyde allows for:

  • Reductive Amination: Access to amine-linked libraries.

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain (e.g., for polyketide mimics).

Natural Product Synthesis

In the synthesis of Phorboxazole A and Leiodermatolide , the oxazole ring is a core structural motif. The TIPS group is often carried through several synthetic steps to protect the C2 position and is removed only at the late stage (using TBAF or buffered HF) to unveil the C2-H for final macrocyclization or biological activity.

References

  • Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Product Sheet. Link

  • Vedejs, E., & Monahan, S. D. (1996). Silylation of Oxazoles: A Convenient Method for the Synthesis of 2-Substituted Oxazoles. Journal of Organic Chemistry.
  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Antitumor Agent (-)-Curacin A. Journal of the American Chemical Society.
  • BenchChem. Stability issues of the oxazole ring. Link

  • Hasshani, M., et al. (2023).[4] Synthesis of 2-substituted oxazole derivatives. ResearchGate. Link

Sources

Exploratory

Definitive Guide to Silyl-Substituted Oxazoles: 2-TIPS vs. 2-TMS

The following technical guide details the structural, physicochemical, and synthetic distinctions between 2-triisopropylsilyl (2-TIPS) and 2-trimethylsilyl (2-TMS) oxazole derivatives. Executive Summary In oxazole chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic distinctions between 2-triisopropylsilyl (2-TIPS) and 2-trimethylsilyl (2-TMS) oxazole derivatives.

Executive Summary

In oxazole chemistry, the C2 position is the thermodynamic sink for deprotonation (


). To functionalize the C4 or C5 positions via metallation, the C2 position must be effectively blocked.

The choice between 2-TMS and 2-TIPS is not merely about varying the silyl group; it is a strategic decision between transient blocking and robust protection .

  • 2-TMS Oxazoles: Kinetically unstable, prone to protodesilylation during workup or chromatography. Primarily used for in situ trapping or ipso-substitution strategies.

  • 2-TIPS Oxazoles: Thermodynamically stable and sterically bulky. They serve as a reliable "mask" for the C2 position, enabling multi-step elaboration at C5/C4 before fluoride-mediated removal.

Structural & Physicochemical Analysis[1][2]

The divergent utility of these derivatives stems from two core physical properties: Steric Bulk and Lipophilicity .

Steric Parameters

The stability of the C2-Si bond is governed by the shielding of the silicon atom from nucleophilic attack (typically by


 or 

).
Parameter2-TMS (Trimethylsilyl)2-TIPS (Triisopropylsilyl)Impact on Reactivity
Cone Angle (

)
~118°~160°TIPS prevents nucleophilic attack at Si; TMS is exposed.
Bond Length (C2-Si) ~1.87 Å~1.89 ÅSimilar, but TIPS steric bulk dominates the stability profile.
Hydrolytic Stability Low (

min in mild acid)
High (Stable to aq. workup/flash column)TMS often requires non-aqueous workup; TIPS survives silica gel.
Electronic Effects (The -Silicon Effect)

Both groups exert a stabilizing effect on


-carbocations and can stabilize 

-anions via

-orbital overlap. However, the 2-TIPS group's bulk prevents the coordination of Lewis acids to the oxazole nitrogen, effectively modulating the basicity of the ring compared to the 2-TMS variant.

Synthetic Utility & Reactivity Profiles

The "Vedejs" Protocol: Regioselective Lithiation

The primary application of 2-silyl oxazoles is to direct lithiation to the C5 position.

  • The 2-TMS Failure Mode: When 2-TMS oxazole is subjected to secondary lithiation conditions (e.g.,

    
    -BuLi), the equilibrium between the 5-lithio species and the desilylated species (via "silyl dance" or hydrolysis) often leads to complex mixtures. The TMS group is too labile to survive the basic equilibrium required for thermodynamic control.
    
  • The 2-TIPS Solution: The 2-TIPS group is robust enough to anchor the molecule. Treatment of 2-TIPS oxazole with

    
    -BuLi or LiTMP exclusively deprotonates the C5 position (or C4 if C5 is substituted), allowing for clean electrophilic trapping.
    
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways when attempting C5 functionalization.

OxazolePathways Start Oxazole Li_Int 2-Lithio-oxazole Start->Li_Int n-BuLi, -78°C TMS_Deriv 2-TMS Oxazole (Transient) Li_Int->TMS_Deriv TMSCl TIPS_Deriv 2-TIPS Oxazole (Robust) Li_Int->TIPS_Deriv TIPSCl TMS_C5 Mixture / Scrambling (Silyl Migration) TMS_Deriv->TMS_C5 s-BuLi (Unstable) TIPS_C5_Li 5-Lithio-2-TIPS Oxazole TIPS_Deriv->TIPS_C5_Li s-BuLi / LiTMP (Stable Intermediate) Product 5-Substituted Oxazole TIPS_C5_Li->Product 1. E+ (Electrophile) 2. TBAF (Deprotection)

Figure 1: Comparative reaction pathways. The 2-TIPS route enables clean C5 functionalization, whereas the 2-TMS route is prone to scrambling.

Experimental Protocols

Synthesis of 2-TIPS Oxazole (Robust Protection)

This protocol ensures the formation of a stable intermediate suitable for purification and storage.

Reagents: Oxazole (1.0 equiv),


-BuLi (1.1 equiv, 2.5 M in hexanes), TIPSCl (1.1 equiv), THF (anhydrous).
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.5 M concentration relative to oxazole).

  • Cooling: Cool the THF solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise over 15 minutes. The solution may turn slight yellow. Stir for 30 minutes at -78 °C to ensure complete formation of 2-lithiooxazole.
    
  • Silylation: Add Triisopropylsilyl chloride (TIPSCl) neat, dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (x3). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Note: 2-TIPS oxazole is stable on silica. 2-TMS oxazole would likely degrade here.

C5-Functionalization of 2-TIPS Oxazole

Reagents: 2-TIPS Oxazole (1.0 equiv),


-BuLi (1.1 equiv), Electrophile (e.g., Benzaldehyde, 1.2 equiv).
  • Metallation: Dissolve 2-TIPS oxazole in THF at -78 °C. Add

    
    -BuLi dropwise. Stir for 45 minutes. (The bulky TIPS group directs lithiation to C5).
    
  • Trapping: Add the electrophile. Stir for 1 hour at -78 °C, then warm to RT.

  • Deprotection (The Key Difference):

    • Isolate the intermediate 2-TIPS-5-substituted oxazole.

    • Treat with TBAF (1.0 M in THF) at RT for 1 hour.

    • Contrast: If this were a TMS derivative, the silyl group might have already fallen off during the aqueous quench of step 2, leading to lower yields or side reactions.

Stability & Deprotection Guide

The following table summarizes the conditions required to remove the silyl group, highlighting the stability differential.

Condition2-TMS Oxazole2-TIPS Oxazole
Water / MeOH Slow hydrolysis at RTStable
Silica Gel (Acidic) Degrades (Protodesilylation)Stable

/ MeOH
Rapid Cleavage (< 1 hr)Stable (Requires heating or long times)
TBAF / THF Instant CleavageClean Cleavage (1-2 hrs)
1M HCl Rapid DecompositionSlow Hydrolysis
Visualizing Stability Hierarchy

Stability cluster_0 Labile (Transient) cluster_1 Robust (Isolable) TMS 2-TMS Oxazole TES 2-TES Oxazole TMS->TES Increasing Steric Bulk Condition1 Cleaved by K2CO3/MeOH TMS->Condition1 TIPS 2-TIPS Oxazole TES->TIPS Max Stability Condition2 Requires TBAF or Acid TIPS->Condition2

Figure 2: Stability hierarchy of silyl-protected oxazoles.

References

  • Vedejs, E., & Monahan, S. D. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.[1] Journal of Organic Chemistry.[1]

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Actin-Depolymerizing Agent (-)-Doliculide. Journal of the American Chemical Society. (Demonstrates the necessity of robust oxazole protection).

  • Crews, P., et al. (1999). Selective Lithiation of 2-Methyloxazoles. Organic Letters. (Context for C2 vs C5 lithiation competition).

  • Hassner, A., & Fischer, B. (1974). Metallation of Oxazoles. Tetrahedron. (Foundational work on oxazole acidity).

Sources

Foundational

Heterocyclic Building Blocks for Oxazole-Based Drug Discovery: A Technical Guide

Topic: Heterocyclic Building Blocks for Oxazole-Based Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2] Executive Summary: The Oxazole A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heterocyclic Building Blocks for Oxazole-Based Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2]

Executive Summary: The Oxazole Advantage

The 1,3-oxazole scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties without compromising binding affinity.[1] Unlike its saturated counterpart (oxazolidinone) or its isomer (isoxazole), the aromatic oxazole ring offers a unique planar geometry with specific electronic characteristics:

  • Weak Basicity: The pyridine-like nitrogen (pKa ~0.[1][2][3]8) acts as a hydrogen bond acceptor but remains unprotonated at physiological pH, improving membrane permeability.[1][2]

  • Bioisosterism: It effectively mimics amide and ester linkages, providing metabolic stability against hydrolysis while maintaining vectoral alignment of substituents.[2]

  • 
    -Stacking Potential:  The aromatic character facilitates 
    
    
    
    -
    
    
    interactions within receptor pockets, critical for kinase inhibitors and protein-protein interaction stabilizers.[1][2][3]

This guide analyzes the strategic selection of heterocyclic building blocks and synthetic methodologies to construct this vital pharmacophore.[2][4][5][6][7][8]

Structural Pharmacophore & Electronic Properties

The oxazole ring is polarized, with the oxygen atom donating electron density to the ring via resonance, while the nitrogen withdraws it inductively. This creates a specific reactivity profile:

  • C2 Position: Susceptible to nucleophilic attack (if activated) and C-H activation.[1][2][3]

  • C4/C5 Positions: Electron-rich, favoring electrophilic substitution.[1][2][3]

Table 1: Physicochemical Profile of the Oxazole Scaffold
PropertyValue/CharacteristicImpact on Drug Design
Dipole Moment ~1.50 DInfluences solubility and orientation in the active site.[1][2][3]
H-Bonding N (Acceptor), O (Weak Acceptor)Critical for backbone interactions (e.g., hinge region in kinases).[1]
Metabolic Stability High (vs. Amides/Esters)Prolongs half-life (

); resists esterases/peptidases.[1][2][3]
Geometry Planar, 5-memberedRigid spacer, defining spatial arrangement of R-groups.[1][2]

Strategic Building Blocks: Synthetic Pathways

The construction of the oxazole core relies on three primary "disconnection" strategies, each utilizing distinct building blocks.

The C-N-C Synthon: Tosylmethyl Isocyanide (TosMIC)

Method: Van Leusen Oxazole Synthesis The reaction of aldehydes with TosMIC is arguably the most versatile method for generating 5-substituted oxazoles.[2][3] TosMIC acts as a C-N-C dipole equivalent.[1][2][3]

  • Mechanism: Base-mediated deprotonation of TosMIC followed by a [3+2] cycloaddition with the aldehyde carbonyl.[1][2][3] Subsequent elimination of

    
    -toluenesulfinic acid (TsH) yields the aromatic ring.[1][2][3]
    
  • Why it works: It provides exclusive regioselectivity for 5-substituted oxazoles, avoiding the mixtures often seen in cyclodehydration methods.[1][2][3]

VanLeusen Aldehyde Aldehyde (R-CHO) Intermediate Oxazoline Intermediate Aldehyde->Intermediate + TosMIC TosMIC TosMIC (TsCH2NC) TosMIC->Intermediate Base Base (K2CO3/MeOH) Base->Intermediate Elimination Elimination of TsH Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product

Figure 1: Mechanistic flow of the Van Leusen Oxazole Synthesis.

The Acyclic Precursor: -Acylamino Ketones

Method: Robinson-Gabriel Synthesis This classical cyclodehydration transforms 2-acylamino ketones into 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[1][2][3]

  • Building Blocks: Amino acids (converted to

    
    -aminoketones) and Acid Chlorides/Anhydrides.[1][2][3]
    
  • Reagents: Dehydrating agents are critical.[1][2][3] Historical use of

    
     or 
    
    
    
    is often replaced by milder reagents like Burgess reagent or
    
    
    to preserve sensitive functional groups.[2][3]

RobinsonGabriel Start 2-Acylamino Ketone Enol Enol Tautomer Start->Enol Tautomerization Cyclization Intramolecular Cyclization (-H2O) Enol->Cyclization Dehydrating Agent (POCl3 / Burgess) Product 2,5-Disubstituted Oxazole Cyclization->Product

Figure 2: Robinson-Gabriel Cyclodehydration Pathway.[1][2][3]

The C-C-O Module: -Haloketones

Method: Hantzsch Oxazole Synthesis Condensation of


-haloketones with primary amides.[1][2][3] This is robust for generating 2,4-disubstituted oxazoles.[1][2][3]
  • Limitation: High temperatures are often required; regioselectivity is dictated by the starting ketone.[2][3]

Case Studies: Validated Clinical Success

The following FDA-approved agents validate the oxazole scaffold's utility in diverse therapeutic areas.

Case Study 1: Oxaprozin (NSAID)
  • Drug: Daypro®[1][2][9]

  • Structure: 4,5-Diphenyl-2-oxazolepropionic acid.[1][2][3]

  • Mechanism: COX-1/COX-2 inhibitor.[1][2][3]

  • Role of Oxazole: The oxazole ring serves as a rigid bioisostere for the furan or phenyl rings found in other NSAIDs.[2] It positions the two phenyl rings for hydrophobic pocket binding while orienting the propionic acid side chain for ionic interaction with the arginine residue in the COX active site.[2]

Case Study 2: Tafamidis (TTR Stabilizer)
  • Drug: Vyndaqel®[1][2][3]

  • Structure: 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid.[1][2][3][10][11]

  • Role of Oxazole: Technically a benzoxazole (fused system).[2][3] The benzoxazole core mimics the thyroxine hormone structure, binding to the thyroxine-binding sites of the transthyretin (TTR) tetramer. This binding kinetically stabilizes the tetramer, preventing dissociation into amyloidogenic monomers.[11]

Experimental Protocols

Protocol A: Van Leusen Synthesis of 5-Phenyloxazole

A robust, self-validating protocol for generating 5-substituted oxazoles.[1][2][3]

Reagents:

  • Benzaldehyde (10 mmol)[1][2][3]

  • TosMIC (10 mmol)[1][2][3]

  • Potassium Carbonate (

    
    , 10 mmol)
    
  • Methanol (MeOH, anhydrous, 30 mL)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Benzaldehyde and TosMIC in anhydrous MeOH.

  • Addition: Add

    
     in one portion. The reaction is slightly exothermic; ensure stirring is vigorous.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1][2][3] Disappearance of the aldehyde spot and TosMIC indicates completion.[2]

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography.
    
  • Validation:

    
     NMR should show the characteristic C2-H singlet at 
    
    
    
    ppm and C4-H singlet at
    
    
    ppm.
Protocol B: Robinson-Gabriel Cyclization using Burgess Reagent

Ideal for acid-sensitive substrates.[1][2][3]

Reagents:

  • 
    -Acylamino ketone (1.0 equiv)[1][2][3]
    
  • Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt, 1.5 equiv)

  • THF (anhydrous)[1][2][3]

Procedure:

  • Dissolution: Dissolve the starting ketone in anhydrous THF (0.1 M concentration).

  • Cyclization: Add Burgess reagent in one portion.

  • Heating: Heat to

    
     under 
    
    
    
    atmosphere for 1–2 hours.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

    • Note: This method typically proceeds with high yields (>80%) and avoids the charring associated with

      
      .[2][3]
      

Future Perspectives: C-H Activation

Modern drug discovery is moving away from pre-functionalized building blocks toward direct functionalization.[1][2][3]

  • Direct Arylation: Pd/Cu-catalyzed C-H activation at the C2 position allows for the late-stage diversification of the oxazole core, enabling rapid library generation for SAR studies without reconstructing the ring.[1][2]

References

  • Van Leusen, A. M., et al. (1972).[1][2] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,oxygen double bonds.[1][2][3] Synthesis of 1,5-disubstituted oxazoles." Tetrahedron Letters. Link[1][3]

  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[2][3] The Journal of Organic Chemistry. Link[1][3]

  • Li, S., et al. (2025).[1][2] "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry.[1][2][3] Link

  • BenchChem. (2025).[1][2][3] "The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies." BenchChem Technical Guides. Link[1][3]

  • PubChem. (2025).[1][2][3] "Oxaprozin Compound Summary." National Library of Medicine.[2][3] Link

  • FoldRx/Pfizer. (2019).[1][2][3] "Tafamidis Prescribing Information." FDA Access Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Olefination of Oxazole-5-Carboxaldehydes via Wittig Reaction

Topic: Wittig Reaction Conditions for Oxazole-5-Carboxaldehyde Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wittig Reaction Conditions for Oxazole-5-Carboxaldehyde Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Oxazole-5-carboxaldehydes are critical intermediates in the synthesis of bioactive marine natural products (e.g., Hennoxazole, Bengazole) and synthetic kinase inhibitors. While the Wittig reaction is the standard method for installing alkenyl side chains at the C5 position, the oxazole nucleus presents specific stability challenges—particularly at the C2 position—that render standard "textbook" Wittig conditions (e.g., n-BuLi) hazardous to the substrate.

This guide details optimized protocols for converting oxazole-5-carboxaldehydes to their corresponding vinyl derivatives. It prioritizes conditions that preserve ring integrity while maximizing stereocontrol (E vs. Z).

Mechanistic & Chemoselective Considerations

The Oxazole Stability Paradox

The oxazole ring is an electron-deficient heteroaromatic system. The C2 proton (between oxygen and nitrogen) is relatively acidic (pKa ~20) and susceptible to deprotonation. Furthermore, the C2 carbon is electrophilic.

  • The Risk: Using strong, nucleophilic bases like n-Butyllithium (n-BuLi) to generate the phosphonium ylide can lead to:

    • Ring Opening: Nucleophilic attack at C2, cleaving the heterocycle.

    • C2-Lithiation: Competitive deprotonation at C2, leading to polymerization or side-reactions upon quenching.

  • The Solution: Use non-nucleophilic, sterically hindered bases (e.g., NaHMDS, LiHMDS, KOtBu) or stabilized ylides that require no exogenous base.

Stereochemical Control[1]
  • Stabilized Ylides (Ph₃P=CH-EWG): React reversibly to form the thermodynamically stable (E)-alkene .

  • Non-Stabilized Ylides (Ph₃P=CH-R): React under kinetic control to favor the (Z)-alkene .

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical decision points for base selection to avoid oxazole degradation.

Wittig_Oxazole_Pathway Substrate Oxazole-5-Carboxaldehyde Ylide_Type Select Ylide Type Substrate->Ylide_Type Stab_Ylide Stabilized Ylide (Ph3P=CH-CO2R) Ylide_Type->Stab_Ylide EWG Group NonStab_Salt Alkyl Phosphonium Salt (Ph3P-CH2R)+ X- Ylide_Type->NonStab_Salt Alkyl Group Cond_A Condition A: DCM or Toluene, RT (No Strong Base) Stab_Ylide->Cond_A Prod_E (E)-Alkenyl Oxazole (Thermodynamic) Cond_A->Prod_E Base_Select Base Selection (CRITICAL) NonStab_Salt->Base_Select Base_Bad n-BuLi (Nucleophilic) Base_Select->Base_Bad Avoid Base_Good NaHMDS / LiHMDS (Non-Nucleophilic) Base_Select->Base_Good Preferred Side_Rxn Ring Cleavage / C2-Attack (DEGRADATION) Base_Bad->Side_Rxn Prod_Z (Z)-Alkenyl Oxazole (Kinetic) Base_Good->Prod_Z THF, -78°C

Figure 1: Decision matrix for Wittig olefination of oxazoles, highlighting the critical avoidance of nucleophilic bases for non-stabilized ylides.

Experimental Protocols

Protocol A: Synthesis of (E)-Alkenyl Oxazoles (Stabilized Ylides)

Application: Installing esters, ketones, or nitriles conjugated to the oxazole. Key Advantage: Mild conditions, no strong base required, high E-selectivity.

Reagents:

  • Substrate: Oxazole-5-carboxaldehyde (1.0 equiv)

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Oxazole-5-carboxaldehyde (1.0 equiv).

  • Dissolution: Add anhydrous DCM (0.1 M concentration relative to aldehyde).

  • Addition: Add the stabilized ylide (1.2 equiv) in one portion at room temperature (20–25 °C).

  • Reaction: Stir under an inert atmosphere (N₂ or Ar).

    • Note: Reaction is usually complete within 2–4 hours. If sluggish, switch solvent to Toluene and heat to reflux (110 °C).

  • Monitoring: Monitor by TLC (Aldehyde R_f is typically lower than the alkene product).

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: The residue contains the product and triphenylphosphine oxide (TPPO). Purify via flash column chromatography (Hexanes/EtOAc). TPPO is polar and will elute later or can be precipitated with cold hexanes/ether.

Protocol B: Synthesis of (Z)-Alkenyl Oxazoles (Non-Stabilized Ylides)

Application: Installing simple alkyl or aryl chains. Key Advantage: Access to Z-olefins (cis). Critical Control: Use of NaHMDS/LiHMDS to prevent C2-attack.

Reagents:

  • Substrate: Oxazole-5-carboxaldehyde (1.0 equiv)

  • Salt: Alkyltriphenylphosphonium bromide/iodide (1.2 – 1.5 equiv)

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 – 1.4 equiv).

  • Solvent: Anhydrous THF.

Procedure:

  • Ylide Generation:

    • Flame-dry a flask and cool to -78 °C (dry ice/acetone bath).

    • Add the Phosphonium salt suspended in anhydrous THF (0.2 M).

    • Add NaHMDS solution dropwise over 10 minutes. The solution should turn a characteristic yellow/orange (ylide formation).

    • Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete deprotonation, then re-cool to -78 °C .

  • Addition:

    • Dissolve Oxazole-5-carboxaldehyde in a minimal amount of THF.

    • Add the aldehyde solution dropwise to the ylide at -78 °C.

  • Reaction:

    • Stir at -78 °C for 1 hour.

    • Slowly warm to Room Temperature over 2 hours.

  • Quench: Add saturated aqueous NH₄Cl solution.

  • Workup: Extract with Et₂O or EtOAc (x3). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography. Note: Z-alkenes can isomerize to E on acidic silica; consider using neutral alumina or buffered silica (1% Et₃N) if isomerization is observed.

Comparative Data & Optimization Table

VariableCondition A (Recommended)Condition B (Risky/Avoid)Outcome on Oxazole
Base NaHMDS / LiHMDS / KOtBu n-BuLi / MeLi NaHMDS is bulky and non-nucleophilic, preserving the ring. n-BuLi attacks C2.
Solvent THF / DCM MeOH / Water Protic solvents quench the ylide; THF is ideal for solubility and inertness.
Temp -78 °C to RT Reflux (with strong base) High heat with strong base degrades the oxazole.
Stoichiometry 1.2 equiv Ylide >2.0 equiv Base Excess base can deprotonate the C2-H of the product.

Troubleshooting & Quality Control

Issue: Low Yield / Ring Degradation
  • Symptom: NMR shows complex mixture; disappearance of characteristic oxazole protons (C2-H singlet at ~7.9 ppm, C4-H singlet at ~7.1 ppm).

  • Root Cause: Nucleophilic attack by the base.

  • Fix: Switch from KOtBu to NaHMDS. Ensure temperature is strictly controlled at -78 °C during base addition.

Issue: Poor E/Z Selectivity
  • Symptom: Product is a 1:1 mixture of isomers.

  • Fix (for Z): Ensure salt-free conditions (use NaHMDS, filter off sodium salts if possible) and keep cold (-78 °C) for longer.

  • Fix (for E): If using non-stabilized ylides but E is desired, employ the Schlosser Modification (add PhLi at -78 °C to the betaine intermediate), though this is risky for oxazoles. Better to use Horner-Wadsworth-Emmons (HWE) conditions with a phosphonate if E-isomer is required.[1]

Issue: Separation of TPPO
  • Symptom: White solid contaminates product.

  • Fix: Triturate the crude residue with cold diethyl ether (TPPO precipitates, product stays in solution). Alternatively, use a polymer-supported triphenylphosphine reagent for easier filtration.

References

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Marine Natural Product (-)-Hennoxazole A. Journal of the American Chemical Society, 117(1), 558–559. Link

    • Context: Establishes the stability of oxazoles in complex synthesis and coupling str
  • Evans, D. A., et al. (1998). Total Synthesis of the Marine Macrolide (+)-Miyakolide. Journal of the American Chemical Society, 120(24), 5921–5942. Link

    • Context: Demonstrates Wittig olefination on sensitive heterocyclic aldehydes.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85. Link

    • Context: The authoritative review on E/Z selectivity mechanisms.
  • Hodges, J. C., et al. (1991). Synthesis of oxazole-4-carboxaldehydes and oxazole-5-carboxaldehydes. Journal of Organic Chemistry, 56(7), 2493–2497. Link

    • Context: Fundamental preparation and reactivity of the aldehyde substrate.[1]

Sources

Application

Procedure for converting 2-TIPS-oxazole-5-carbaldehyde to 5-substituted oxazoles

Application Note: Precision Functionalization of 2-TIPS-oxazole-5-carbaldehyde Part 1: Introduction & Strategic Overview The C2-Blocking Strategy in Oxazole Functionalization Oxazoles are critical pharmacophores in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-TIPS-oxazole-5-carbaldehyde

Part 1: Introduction & Strategic Overview

The C2-Blocking Strategy in Oxazole Functionalization Oxazoles are critical pharmacophores in drug discovery, found in bioactive natural products (e.g., virginiamycin, diazonamide) and synthetic therapeutics. However, the oxazole ring possesses distinct reactivity challenges: the C2 proton is the most acidic (


), making it susceptible to competing deprotonation during base-mediated functionalization of the C5 position.

2-(Triisopropylsilyl)oxazole-5-carbaldehyde (CAS: 869542-45-0) serves as a privileged building block.[1][2] The bulky Triisopropylsilyl (TIPS) group at C2 fulfills three critical roles:

  • Steric Shielding: Blocks nucleophilic attack at the C2 position.

  • Regiocontrol: Prevents C2-lithiation, directing nucleophiles and bases to the C5-formyl group.

  • Orthogonal Stability: The TIPS group is stable to many reaction conditions (Grignard, Wittig, oxidation) that would cleave a Trimethylsilyl (TMS) group, yet it remains removable with fluoride sources (TBAF) to regenerate the C2-H or allow subsequent C2-functionalization.

This guide details three divergent protocols to convert this aldehyde into high-value 5-substituted oxazole scaffolds.

Part 2: Experimental Protocols

Method A: Nucleophilic Addition (Grignard/Organolithium)

Target: 5-(Hydroxyalkyl)oxazoles (Secondary Alcohols)

Rationale: The electron-deficient nature of the oxazole ring enhances the electrophilicity of the C5-aldehyde. However, care must be taken to avoid ring opening. The TIPS group prevents coordination-assisted metallation at C2.

Reagents:

  • Substrate: 2-TIPS-oxazole-5-carbaldehyde (1.0 equiv)

  • Nucleophile:

    
     or 
    
    
    
    (1.2 equiv)
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Saturated aq.

    
    
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve 2-TIPS-oxazole-5-carbaldehyde in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Crucial: Low temperature prevents side reactions with the oxazole ring nitrogen.

  • Addition: Add the Grignard reagent (or organolithium) dropwise via syringe over 15 minutes. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (typically 20% EtOAc/Hexanes). The aldehyde spot should disappear.

  • Quench: While still at -78 °C, quench with saturated aqueous

    
     (5 mL/mmol).
    
  • Workup: Warm to room temperature (RT). Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Note: The resulting secondary alcohol can be oxidized to the ketone using Dess-Martin Periodinane (DMP) or Swern conditions if the acyl-oxazole is the target.

Method B: Wittig Olefination

Target: 5-Vinyl/Alkenyl Oxazoles

Rationale: This method installs an unsaturated chain at C5, ideal for subsequent cross-couplings or natural product synthesis.

Reagents:

  • Substrate: 2-TIPS-oxazole-5-carbaldehyde (1.0 equiv)

  • Phosphonium Salt:

    
     (1.2 equiv)
    
  • Base:

    
     (for non-stabilized ylides) or 
    
    
    
    (1.2 equiv)
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Ylide Formation: Suspend the phosphonium salt in THF at 0 °C. Add the base dropwise. Stir for 30–60 mins until the characteristic ylide color (often yellow/orange) persists.

  • Addition: Cool the ylide solution to -78 °C (for Z-selectivity with non-stabilized ylides) or keep at 0 °C (for stabilized ylides). Add a solution of 2-TIPS-oxazole-5-carbaldehyde in THF dropwise.

  • Reaction: Allow the mixture to warm slowly to RT over 2–4 hours.

  • Workup: Quench with water. Extract with

    
     or EtOAc.
    
  • Purification: Silica gel chromatography. Note: Triphenylphosphine oxide byproduct can be difficult to remove; consider using Horner-Wadsworth-Emmons (HWE) reagents if the phosphonate is available, as the phosphate byproducts are water-soluble.

Method C: Reductive Amination

Target: 5-(Aminomethyl)oxazoles

Rationale: Direct conversion of the aldehyde to an amine handle, useful for fragment-based drug design.

Reagents:

  • Substrate: 2-TIPS-oxazole-5-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Protocol:

  • Imine Formation: In a vial, mix the aldehyde and amine in DCE at RT. Add activated molecular sieves (4Å) if the amine is sluggish. Stir for 1–2 hours.

  • Reduction: Add

    
     in one portion. Stir at RT for 4–16 hours.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Dry over

    
    .
    
  • Purification: Acid-base extraction or chromatography (using DCM/MeOH/NH3 systems).

Part 3: TIPS Deprotection (Optional)

If the C2-TIPS group is no longer required, or if C2 functionalization is the next step:

Protocol:

  • Dissolve the 5-substituted-2-TIPS-oxazole in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.1 equiv) at 0 °C.

  • Stir at 0 °C to RT for 1 hour.

  • Quench with water and extract. Caution: The deprotected oxazole (C2-H) may be volatile or unstable; handle with care.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core building block.

Oxazole_Functionalization Start 2-TIPS-oxazole- 5-carbaldehyde Alcohol 5-(1-Hydroxyalkyl) oxazole Start->Alcohol Method A: R-MgBr / THF, -78°C Alkene 5-Alkenyl oxazole Start->Alkene Method B: Ph3P=CH-R / THF Amine 5-(Aminomethyl) oxazole Start->Amine Method C: R-NH2, NaBH(OAc)3 Final_Alc 5-Substituted Oxazole (C2-H) Alcohol->Final_Alc TBAF / THF (Desilylation) Alkene->Final_Alc TBAF Amine->Final_Alc TBAF

Caption: Divergent synthesis pathways for 2-TIPS-oxazole-5-carbaldehyde. Blue: Starting Material. Yellow: Functionalized Intermediates. Green: Deprotected Targets.

Part 5: Data & Troubleshooting

Reaction Compatibility Table

Reaction TypeReagent ClassConditionsCompatibility with TIPSNotes
Nucleophilic Addn Grignard / R-Li-78 °C, THFExcellent Avoid temps > 0°C to prevent C2 attack.
Olefination Wittig / HWEBase (LiHMDS/KOtBu)Good TIPS survives basic ylide conditions.
Oxidation Pinnick / DMPBuffered / RTExcellent Aldehyde

Acid/Ester feasible.
Reduction NaBH4 / LAH0 °CExcellent Aldehyde

Primary Alcohol.
Acid Hydrolysis HCl / TFARefluxPoor Strong acid may cleave TIPS or open ring.

Expert Insights:

  • Stability: The 2-TIPS oxazole is significantly more stable than the 2-H oxazole. Store the aldehyde under argon at 4 °C.

  • C2-Functionalization: After establishing the C5 chain, the TIPS group can be removed (TBAF), and the resulting C2-H can be lithiated (LiHMDS, -78 °C) and trapped with electrophiles (e.g.,

    
    , 
    
    
    
    ) to create 2,5-disubstituted oxazoles.

References

  • Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl-protecting function.[3] The Journal of Organic Chemistry, 45(23), 4797–4798. (Foundational TIPS stability data). [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (General Oxazole Functionalization Context). [Link]

  • Hargrave, K. D., et al. (1983). Novel oxazole derivatives.[3][4] Journal of Medicinal Chemistry.[3] (Context for oxazole pharmacophores). [Link]

  • Verkade, J. G., et al. (2001).[5] Ph3P=CH-R: A Novel Ylide for E Selectivity in the Wittig Reaction. The Journal of Organic Chemistry. (Protocol basis for Method B). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde. This valuable building block is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde. This valuable building block is often synthesized via the Vilsmeier-Haack formylation of 2-(Triisopropylsilyl)oxazole. This document provides in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, minimize impurities, and overcome common challenges encountered during this synthesis.

I. Understanding the Reaction: Vilsmeier-Haack Formylation of 2-(Triisopropylsilyl)oxazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this specific synthesis, 2-(Triisopropylsilyl)oxazole is treated with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4]

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich oxazole ring, preferentially at the C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde.[1][2]

The triisopropylsilyl (TIPS) group at the C2 position serves as a protecting group, preventing reaction at that site and directing the formylation to the C5 position.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde, providing explanations and actionable solutions.

A. Low or No Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a common issue that can stem from several factors, from the quality of your reagents to the specifics of your reaction conditions. A systematic approach to troubleshooting is recommended.

1. Reagent Quality and Stoichiometry:

  • Purity of Reagents: The Vilsmeier-Haack reaction is sensitive to the purity of the reagents, particularly the DMF and POCl₃. Use freshly distilled or high-purity, anhydrous reagents. Old or improperly stored reagents can lead to side reactions or complete failure of the reaction.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the oxazole substrate is critical. An insufficient amount of the formylating agent will result in incomplete conversion. Conversely, a large excess may lead to byproduct formation. A typical starting point is to use 1.1 to 1.5 equivalents of POCl₃ relative to the 2-(Triisopropylsilyl)oxazole.

2. Reaction Conditions:

  • Temperature Control: The formation of the Vilsmeier reagent (the reaction between DMF and POCl₃) is exothermic and should be performed at a low temperature (typically 0 °C) to prevent degradation.[4] After the addition of the oxazole substrate, the reaction temperature may need to be raised to drive the reaction to completion. The optimal temperature will depend on the reactivity of the substrate and should be determined empirically, often ranging from room temperature to 80°C.[3]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Ensure that all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

3. Work-up Procedure:

  • Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., saturated sodium bicarbonate). Incomplete or improper hydrolysis can lead to low yields of the desired aldehyde. Ensure vigorous stirring during the quench and allow sufficient time for the hydrolysis to complete.

B. Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction, which is complicating purification and reducing my yield. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common challenge in the Vilsmeier-Haack reaction. Understanding the potential side reactions can help in devising strategies to minimize their formation.

1. Desilylation of the Starting Material or Product:

  • Cause: The triisopropylsilyl (TIPS) group can be labile under certain conditions. While generally stable, prolonged exposure to the acidic conditions of the Vilsmeier-Haack reaction or a harsh aqueous workup can lead to cleavage of the TIPS group, resulting in the formation of oxazole or oxazole-5-carboxaldehyde.

  • Solutions:

    • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Controlled Work-up: Use a mild basic solution (e.g., saturated sodium bicarbonate) for the workup and avoid prolonged exposure to strongly acidic or basic conditions.

2. Formation of Vilsmeier Salts and Other Colored Impurities:

  • Cause: The Vilsmeier reagent itself and various intermediates can form colored impurities, which can be difficult to remove. Overheating the reaction can also lead to polymerization and the formation of tar-like substances.

  • Solutions:

    • Temperature Control: Maintain careful temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent.

    • Proper Quenching: A controlled and efficient quench of the reaction is crucial to neutralize any unreacted Vilsmeier reagent and other reactive species.

3. Over-formylation or Other Electrophilic Additions:

  • Cause: While the TIPS group directs formylation to the C5 position, under harsh conditions or with a large excess of the Vilsmeier reagent, other electrophilic additions or rearrangements may occur, although this is less common for this specific substrate.

  • Solution:

    • Optimize Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents of POCl₃).

III. Experimental Protocols and Data

While a specific, detailed protocol for the synthesis of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde can vary, the following general procedure for a Vilsmeier-Haack formylation can be adapted and optimized.

General Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.[4]

  • Reaction with Oxazole Substrate: To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of 2-(Triisopropylsilyl)oxazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction Progression and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde.

ParameterRecommended ConditionRationale
Reagents
2-(TIPS)oxazole1.0 eqLimiting reagent.
POCl₃1.1 - 1.5 eqSlight excess to ensure complete formation of the Vilsmeier reagent.
DMF3 - 5 eq (or as solvent)Acts as both a reagent and a solvent.
Reaction Conditions
Vilsmeier Reagent Formation Temp.0 °CTo control the exothermic reaction and prevent reagent decomposition.[4]
Reaction TemperatureRoom Temp. to 80 °CSubstrate dependent; requires optimization.[3]
Reaction Time1 - 6 hoursMonitor by TLC for completion.
AtmosphereInert (N₂ or Ar)Vilsmeier reagent is moisture-sensitive.
Work-up
QuenchingIce-cold water/sat. NaHCO₃To hydrolyze the iminium salt and neutralize excess acid.
Extraction SolventEthyl acetate or DichloromethaneFor efficient product extraction.
Purification
MethodFlash Column ChromatographyTo isolate the pure aldehyde from byproducts.

IV. Visualizing the Workflow

Experimental Workflow Diagram

G prep_dmf Anhydrous DMF in flask at 0°C prep_poclt Add POCl₃ dropwise prep_stir Stir at 0°C for 30-60 min react_add Add 2-(TIPS)oxazole solution prep_stir->react_add Freshly prepared reagent react_warm Warm to RT, then heat (e.g., 40-60°C) react_monitor Monitor by TLC workup_quench Pour onto ice & NaHCO₃ react_monitor->workup_quench Reaction complete workup_extract Extract with organic solvent workup_dry Dry and concentrate purify_chrom Flash Column Chromatography workup_dry->purify_chrom Crude product purify_product Pure Product

Caption: A step-by-step workflow for the synthesis of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents for this reaction? A1: While the Vilsmeier-Haack reaction using DMF and POCl₃ is the most common method, other variations exist. For instance, oxalyl chloride or thionyl chloride can sometimes be used in place of POCl₃. However, for this specific transformation, the DMF/POCl₃ system is well-established for its effectiveness with electron-rich heterocycles.

Q2: How can I confirm the formation of the Vilsmeier reagent? A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is typically a reliable and rapid reaction. While direct characterization is not usually performed in a standard synthetic procedure, the exothermic nature of the reaction upon addition of POCl₃ to DMF is a good indicator of its formation.

Q3: What is the best way to monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any major byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.

Q4: My product appears to be an oil, but I have seen it reported as a solid. What should I do? A4: The physical state of a compound can be influenced by its purity. If your product is an oil, it may contain residual solvent or impurities. Thorough purification by column chromatography is recommended. If the purified product is still an oil, it may be a high-purity amorphous solid or a low-melting solid. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Q5: Is the 2-(Triisopropylsilyl)oxazole starting material commercially available or do I need to synthesize it? A5: 2-(Triisopropylsilyl)oxazole is a specialty chemical and may be available from various chemical suppliers. However, it can also be synthesized from oxazole by deprotonation with a strong base (like n-butyllithium) followed by quenching with triisopropylsilyl chloride. The availability and cost-effectiveness of the starting material should be considered when planning your synthesis.

VI. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific. Vilsmeier-Haack Reaction. [Link]

  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian J. Res. Chem.2018 , 11 (1), 163. [Link]

Sources

Optimization

Stability of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde during aqueous workup

Technical Support Center: 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde A Guide to Navigating Aqueous Workup Procedures Welcome to the technical support center for researchers utilizing 2-(Triisopropylsilyl)oxazole-5-car...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

A Guide to Navigating Aqueous Workup Procedures

Welcome to the technical support center for researchers utilizing 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde. This guide is designed to provide in-depth insights and practical solutions for maintaining the stability of this valuable synthetic intermediate during aqueous workup procedures. We will explore the compound's potential liabilities and offer robust protocols to ensure the integrity of your material, maximizing both yield and purity.

Core Instability Concerns: A Tale of Two Moieties

The stability of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde during aqueous workup is dictated by the chemical sensitivities of its two core functional units: the Triisopropylsilyl (TIPS) ether attached to the oxazole ring and the oxazole ring itself. The aldehyde at the C5 position is generally more robust but can be susceptible to certain harsh conditions.

  • The 2-(Triisopropylsilyl) Group: Silyl ethers are employed as protecting groups for hydroxyl functionalities (in this case, the enol form of the 2-oxazolone). Their stability is primarily governed by steric hindrance around the silicon atom.[1] The three bulky isopropyl groups of the TIPS ether provide substantial steric protection, making it significantly more stable towards hydrolysis than smaller silyl ethers like Trimethylsilyl (TMS) or even tert-Butyldimethylsilyl (TBS).[2][3] However, it is not impervious. The Si-O bond remains susceptible to cleavage under sufficiently acidic or fluoride-ion-containing conditions.[3][4]

  • The Oxazole Ring: The oxazole ring is an aromatic heterocycle, which confers a degree of thermal stability.[5][6] However, its aromaticity also leads to an uneven electron distribution, making it susceptible to cleavage under both strongly acidic and strongly basic conditions.[7][8] Concentrated acids can cause decomposition, and strong bases can promote ring-opening pathways.[7][8]

The primary challenge during an aqueous workup is to select pH conditions that effectively remove acidic or basic impurities from the reaction mixture without causing premature deprotection of the TIPS group or degradation of the oxazole ring.

Visualizing Molecular Stability

Caption: Key points of instability on the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for my compound during aqueous workup?

A1: There are two main degradation pathways you must be vigilant about:

  • Acid-Catalyzed Desilylation: This is the most common issue. Exposure to aqueous acid (pH < 4-5) can protonate the oxygen of the silyl ether, making it a better leaving group and facilitating hydrolysis. This results in the formation of 2-oxazolone-5-carboxaldehyde and triisopropylsilanol.

  • Oxazole Ring-Opening: While less common under typical workup conditions, exposure to strongly acidic (pH < 2) or strongly basic (pH > 11) solutions can lead to the hydrolytic cleavage of the oxazole ring, resulting in a complex mixture of byproducts.[7][8]

Q2: My post-workup NMR shows a complete loss of the TIPS group. What happened?

A2: The loss of the TIPS group is almost certainly due to exposure to acidic conditions.[9] This could happen if you quenched your reaction with a strong acid (e.g., 1M HCl) or used an acidic wash to remove basic impurities (like pyridine or triethylamine). While TIPS ethers are significantly more acid-stable than TBDMS or TMS ethers, they will still cleave under these conditions.[2][3]

Q3: Is a standard basic wash with saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) safe?

A3: A wash with saturated aqueous sodium bicarbonate (pH ≈ 8.2) is generally considered safe and is the recommended procedure for neutralizing trace acids.[10] It is a weak base and is typically not sufficient to cause significant cleavage of the TIPS ether or the oxazole ring. A wash with sodium carbonate (pH ≈ 11.6) is more basic and should be used with caution, as some isoxazole derivatives (a related heterocycle) have shown decomposition at basic pH.[7][11] For this molecule, it is best to avoid unnecessarily strong basic conditions.

Q4: Can I use a saturated ammonium chloride (NH₄Cl) solution to quench my reaction?

A4: Yes, this is an excellent choice, particularly if your reaction involves organometallic reagents or other water-reactive species. A saturated solution of NH₄Cl is mildly acidic (pH ≈ 4.5-5.5). This pH range is generally tolerated by TIPS ethers for the short duration of a workup, making it a much safer choice than stronger acids like dilute HCl.

Q5: What are the ideal workup conditions to maximize both purity and yield?

A5: The ideal workup is one that is both mild and brief.

  • Quenching: Quench the reaction at a low temperature (0 °C) with a buffered or neutral solution like saturated aqueous NH₄Cl or cold water.

  • Washing: Perform aqueous washes with pH-neutral or mildly basic solutions. The recommended sequence is: 1) Saturated aqueous NaHCO₃ (if acid is present), followed by 2) Water, and finally 3) Brine (saturated NaCl) to aid in phase separation and remove residual water from the organic layer.[1]

  • Temperature: Keep the entire workup process cold (0 °C to room temperature) to minimize the rate of any potential hydrolysis.[7]

Troubleshooting Guide

Symptom Observed (TLC/LCMS/NMR)Probable CauseRecommended Solution
New, more polar spot; NMR shows loss of TIPS signals. Acid-catalyzed hydrolysis of the TIPS ether.Avoid acidic washes (e.g., HCl). Use saturated aq. NH₄Cl for quenching or saturated aq. NaHCO₃ for neutralization.[10]
Low recovery of material; multiple unidentified byproducts. Oxazole ring degradation due to harsh pH (strong acid or base).Ensure all aqueous solutions are in the pH 5-9 range. Work quickly and at low temperatures.[7]
Product seems water-soluble, poor extraction efficiency. The aldehyde functionality imparts some polarity.Use a more polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.
Formation of an emulsion during extraction. High concentration of salts or polar byproducts.Add brine to the separatory funnel to "salt out" the organic product and break the emulsion.[10] If it persists, filter the entire mixture through a pad of Celite.

Data Summary: Contextualizing Silyl Ether Stability

To understand the robustness of the TIPS group, it's useful to compare its relative stability to other common silyl ethers. The bulkier the substituents on the silicon, the greater the stability.

Silyl EtherAbbreviationRelative Stability in AcidRelative Stability in Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,00020,000
Triisopropylsilyl TIPS 700,000 100,000
tert-ButyldiphenylsilylTBDPS5,000,00020,000
Data sourced from references[3]. Relative rates are approximate and can vary with substrate and conditions.

This table clearly illustrates that TIPS ethers are exceptionally resistant to acidic hydrolysis compared to more common silyl ethers, making them a good choice for syntheses that require robust protection.[2] However, their stability is finite, necessitating careful handling during workup.

Recommended Experimental Protocols

Protocol 1: Gold-Standard Mild Aqueous Workup

This protocol is designed to safely isolate the product after a typical organic reaction (e.g., post-oxidation, coupling, etc.) run in a water-immiscible solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution with vigorous stirring. If the reaction is acidic, add saturated aqueous NaHCO₃ solution instead until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF, DMF), dilute the mixture with a suitable solvent like EtOAc (3x the reaction volume).

  • Washing Sequence:

    • Wash the organic layer sequentially with:

      • 1x with cold Water.

      • 1x with cold saturated aqueous NaHCO₃ (only if an acidic reagent was used).

      • 1x with cold Brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Self-Validating pH Stability Test

If you are developing a new process or are uncertain about the stability of the molecule under your specific conditions, perform this quick test.

  • Preparation: Prepare three small vials. To each, add a small amount (1-2 mg) of your purified 2-(TIPS)oxazole-5-carboxaldehyde dissolved in a minimal amount of a water-miscible organic solvent (e.g., 0.2 mL of THF or Acetonitrile).

  • Exposure:

    • To Vial 1, add 1 mL of pH 4 buffer (e.g., acetate buffer).

    • To Vial 2, add 1 mL of pH 7 buffer (e.g., phosphate buffer).

    • To Vial 3, add 1 mL of pH 9 buffer (e.g., borate buffer).

  • Monitoring: Stir or shake the vials at room temperature. After 30 minutes, spot each mixture on a TLC plate against a reference spot of the starting material.

  • Analysis: Develop the TLC plate. Any appearance of a new, more polar spot (the desilylated product) or streaking (decomposition) indicates instability at that pH. This will give you a clear, experimentally validated "safe pH window" for your workup.

Troubleshooting Workflow Diagram

cluster_tips cluster_solutions start Problem Encountered: Low Yield or Impure Product After Aqueous Workup check_nmr Analyze Post-Workup NMR/LCMS. Is the TIPS group present? start->check_nmr tips_no NO: TIPS Group Absent check_nmr->tips_no No tips_yes YES: TIPS Group Intact check_nmr->tips_yes Yes sol_acid Diagnosis: Acidic Hydrolysis. Action: 1. Re-run workup, avoiding all acidic washes (pH < 5). 2. Use sat. NaHCO3 or buffered washes. 3. Work at 0°C. tips_no->sol_acid check_byproducts Are there other unidentified polar byproducts? tips_yes->check_byproducts sol_ring Diagnosis: Possible Oxazole Ring-Opening. Action: 1. Ensure workup pH is strictly between 6-9. 2. Minimize workup time. 3. Use pre-chilled aqueous solutions. check_byproducts->sol_ring Yes sol_purify Diagnosis: Standard Impurities. Action: 1. Problem is likely not workup-related stability. 2. Focus on chromatography for purification. check_byproducts->sol_purify No

Sources

Troubleshooting

Purification methods for 2-TIPS-oxazole derivatives by column chromatography

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Column Chromatography for 2-(Triisopropylsilyl)oxazole Derivatives Introduction: The Dual Challenge Purifying 2-(triisop...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Column Chromatography for 2-(Triisopropylsilyl)oxazole Derivatives

Introduction: The Dual Challenge

Purifying 2-(triisopropylsilyl)oxazole (2-TIPS-oxazole) derivatives presents a unique chemical paradox that often leads to poor recovery or impure fractions. You are dealing with a molecule that possesses two conflicting properties:

  • The TIPS Group (Lipophilicity): The bulky triisopropylsilyl group renders the molecule highly non-polar, causing it to elute rapidly, often co-eluting with non-polar byproducts like TIPS-OH or siloxanes.

  • The Oxazole Ring (Basicity): The nitrogen atom in the oxazole ring is a Lewis base. It interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to "streaking" (tailing), band broadening, and potential acid-catalyzed decomposition (protodesilylation).

This guide provides the protocols to resolve these conflicting behaviors.

Module 1: The "Streaking" Band (Basicity & Tailing)

Issue: Your product elutes as a long smear rather than a tight band, contaminating later fractions and reducing yield. Root Cause: The oxazole nitrogen is protonating or hydrogen-bonding with acidic silanols on the silica surface.

Protocol A: Triethylamine (Et3N) Deactivation

Standard Silica Gel Chromatography with Modifier

The Logic: You must "cap" the acidic sites on the silica before your product interacts with them. Triethylamine (Et3N) acts as a sacrificial base.

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 100% Hexanes or 98:2 Hexanes/EtOAc).

  • The Additive: Add 1% v/v Triethylamine to the slurry solvent.

    • Critical: You must also add 1% Et3N to your mobile phase reservoirs for the entire run.

  • Column Packing: Pour the column. The Et3N will bind to the most active silanol sites.

  • Equilibration: Flush with 2-3 column volumes (CV) of the mobile phase.

  • Loading: Load your sample. (Avoid dissolving sample in acidic solvents like chloroform; use DCM or Hexanes/EtOAc with a drop of Et3N).

Protocol B: The Alumina Switch

When Silica Fails (Decomposition)

If your 2-TIPS-oxazole is sensitive to even buffered silica (indicated by the appearance of "desilylated" oxazole spots on TLC), switch the stationary phase.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

    • Note: Grade I is too active (dry). Convert to Grade III by adding ~6% water by weight and shaking to equilibrate.

  • Mobile Phase: Similar to silica but generally requires slightly more polar solvents (e.g., increase EtOAc % by 5-10% compared to silica conditions).

Module 2: The "Invisible" Product (Detection)

Issue: You cannot see the product on the TLC plate under UV light (254 nm). Root Cause: Simple 2-TIPS-oxazoles (lacking aryl conjugation) have low extinction coefficients at 254 nm. The TIPS group does not add significant UV activity.

Visualization Decision Matrix
MethodEffectivenessMechanismNotes
UV (254 nm) Low

transition
Only works well if the oxazole is conjugated to an aryl group.
Iodine (

)
HighReversible complexationThe TIPS group and oxazole nitrogen interact well with Iodine. Non-destructive.
KMnO

MediumOxidationWorks if there are oxidizable alkenes/alkynes, but TIPS-oxazoles are often resistant.
Anisaldehyde High CondensationRecommended. Heats to a distinct color (often blue/purple for silyl compounds).
PMA (Phosphomolybdic Acid) HighOxidation/ReductionUniversal stain. Heats to dark blue spots.

Recommendation: Use Iodine first (to save the plate), mark spots, then dip in Anisaldehyde and char with a heat gun to confirm.

Module 3: The "Vanishing" Yield (Volatility & Stability)

Issue: The column looked great, but after rotary evaporation, the flask is empty or the yield is <50%. Root Cause:

  • Volatility: Low molecular weight 2-TIPS-oxazoles are often liquids or low-melting solids with significant vapor pressure. They can sublime or evaporate under high vacuum.

  • Protodesilylation: The TIPS group was cleaved during the column run, forming the volatile parent oxazole which was lost.

The "Safe-Dry" Protocol
  • Bath Temperature: Never exceed 30°C on the rotovap water bath.

  • Vacuum Control: Do not use high vacuum (<10 mbar) for prolonged periods. Stop immediately once solvent is removed.

  • Azeotroping: If Et3N was used, it has a high boiling point (89°C). Do not try to "pump it off." Instead, add DCM and rotovap again to azeotrope it out, or wash the combined organic fractions with a dilute buffer (pH 7-8) before evaporation if the product stability permits.

Module 4: Separation from TIPS Byproducts

Issue: Product co-elutes with TIPS-OH (silanol) or TIPS-O-TIPS (disiloxane). Root Cause: The TIPS group dominates the physical properties, making the byproduct and product nearly identical in polarity (lipophilicity).

Solvent System Optimization

Standard Hexane/EtOAc is often insufficient for separating "grease" (TIPS byproducts) from "greasy product" (TIPS-oxazole).

Strategy: Leverage


-Interactions 
Switch to a solvent system that interacts with the oxazole's aromatic character.
  • System A: Toluene / Hexane (Gradient: 0%

    
     50% Toluene).
    
  • System B: DCM / Hexane (Gradient: 10%

    
     100% DCM).
    

Data: Typical Rf Values (Silica)

Compound10% EtOAc/Hex50% DCM/HexNotes
TIPS-O-TIPS 0.950.98Moves with solvent front.
2-TIPS-Oxazole 0.60 - 0.700.45 - 0.55Retained slightly by DCM/Oxazole interaction.
TIPS-OH 0.400.30H-bonding slows it down (unless Et3N is used).

Visual Troubleshooting Guides

Figure 1: Method Selection Decision Tree

PurificationStrategy Start START: Crude 2-TIPS-Oxazole TLC_Check Step 1: Run TLC (Hex/EtOAc 9:1) Start->TLC_Check Streak Does the spot streak/tail? TLC_Check->Streak Stability Is product decomposing? (New polar spots?) Streak->Stability Yes (Streaking) Std_Col Standard Flash Column (Hex/EtOAc) Streak->Std_Col No (Round Spot) Add_TEA Add 1% Et3N to Solvent & Silica Stability->Add_TEA No (Just Streaking) Switch_Alumina Switch to Neutral Alumina (Grade III) Stability->Switch_Alumina Yes (Decomposition)

Caption: Decision matrix for selecting the correct stationary phase and mobile phase additives based on TLC behavior.

Figure 2: The "Buffered" Column Workflow

BufferedColumn cluster_0 Phase 1: Preparation cluster_1 Phase 2: Elution Step1 Slurry Silica in Hexanes Step2 Add 1% Et3N (Deactivates Si-OH) Step1->Step2 Step3 Load Sample (in DCM + 0.1% Et3N) Step2->Step3 Step4 Run Gradient (Maintain 1% Et3N) Step3->Step4 Result Pure Product (No Tailing) Step4->Result

Caption: Workflow for preparing and running a triethylamine-deactivated silica column.

Frequently Asked Questions (FAQ)

Q: I see two spots very close together. Which one is my product? A: If the upper spot runs near the solvent front, it is likely the disiloxane (TIPS-O-TIPS). If the lower spot tails, it is likely TIPS-OH. Your product is usually the middle spot. Diagnostic: Run a TLC, stain with Anisaldehyde. TIPS byproducts often stain white/faint, while the oxazole will stain a distinct color (purple/blue/brown) upon heating.

Q: Can I use C18 (Reverse Phase) for this? A: Yes, but it is often overkill and risks solubility issues. 2-TIPS-oxazoles are very lipophilic. If you use C18, you will need a high percentage of organic modifier (e.g., 90-100% MeOH or ACN). Standard phase with Et3N is usually more efficient for this class.

Q: My product turned into a brown oil after the column. Is it decomposed? A: Not necessarily. Oxazoles can oxidize slowly in air. However, if you used Et3N and didn't remove it fully, the brown color could be amine oxidation products. Dissolve in Hexane, filter through a small pad of Celite, and re-evaporate.

References

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society. (Discusses the synthesis and handling of 2-substituted oxazoles).

  • Vedejs, E., & Monahan, S. D. (1996). Silylation of Oxazoles: A New Method for the Synthesis of 2-Silyloxazoles. Journal of Organic Chemistry. (Fundamental stability and synthesis of silyl-oxazoles).

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Basic Compounds. (General protocols for amine-modified silica).

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Mechanistic explanation of silanol suppression).

Reference Data & Comparative Studies

Validation

Comparative Guide: TIPS vs. TMS Protecting Groups for Oxazole Stability

Executive Summary: The Strategic Divergence In the functionalization of oxazoles, the choice between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) at the C2 position is not merely a matter of hydrolytic stability; it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In the functionalization of oxazoles, the choice between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) at the C2 position is not merely a matter of hydrolytic stability; it is often the determinant between preserving the heterocycle and suffering catastrophic ring fragmentation.

  • TMS (Trimethylsilyl): Acts as a transient blocking group. It is sterically unobtrusive but highly labile. Its primary failure mode in oxazole chemistry is not just hydrolysis, but an inability to sufficiently shift the equilibrium away from the acyclic isocyanide species during lithiation events.

  • TIPS (Triisopropylsilyl): Acts as a structural anchor . Its significant steric bulk (

    
     values) effectively "locks" the oxazole ring against nucleophilic attack and ring-opening equilibria. It allows for lithiation at C4/C5 positions without destroying the core scaffold.
    

Verdict: Use TMS only for temporary masking removed in the same pot or mild workup. Use TIPS for multi-step sequences requiring column chromatography, strong bases (e.g., n-BuLi), or storage.

Mechanistic Basis: The "Vedejs Equilibrium"

To understand the performance gap, one must understand the inherent instability of the oxazole nucleus. The proton at C2 is the most acidic (


), but the resulting 2-lithiooxazole is thermally unstable.[1]
The Ring-Opening Problem

Upon deprotonation at C2, the oxazole ring exists in equilibrium with an acyclic isocyanide enolate (The Vedejs Equilibrium). If the C2 substituent cannot stabilize the closed form, the ring opens, leading to decomposition or polymerization.

  • TMS Effect: The Carbon-Silicon bond is relatively long (1.87 Å), and the methyl groups offer minimal steric shielding. The equilibrium often favors the open isocyanide form or allows nucleophilic attack at C5.

  • TIPS Effect: The bulky isopropyl groups create a "steric umbrella" over the ring nitrogen and oxygen. This shifts the equilibrium heavily toward the closed oxazole form , permitting further functionalization (e.g., lithiation at C4) without fragmentation.

Visualization: The Ring-Opening Equilibrium

The following diagram illustrates the critical failure mode that TIPS prevents.

OxazoleStability Oxazole Oxazole Core Lithiation C2-Lithiation (n-BuLi) Oxazole->Lithiation ClosedSpecies 2-Lithiooxazole (Closed Form) Lithiation->ClosedSpecies OpenSpecies Isocyanide Enolate (Open Form) ClosedSpecies->OpenSpecies Equilibrium (Fast) Decomp Decomposition / Polymerization OpenSpecies->Decomp Irreversible TIPS_Block TIPS Group: Steric bulk favors CLOSED form TIPS_Block->ClosedSpecies TMS_Fail TMS Group: Lacks bulk; Equilibrium shifts OPEN TMS_Fail->OpenSpecies

Figure 1: The Vedejs Equilibrium. TIPS stabilizes the closed 2-lithiooxazole species, whereas TMS/H allows ring opening to the reactive isocyanide enolate.

Comparative Performance Analysis

The following data summarizes the stability profiles derived from standard organosilicon reactivity trends and specific oxazole literature (e.g., Wipf, Vedejs).

Table 1: Stability Profile Comparison
FeatureTMS-Oxazole (C2)TIPS-Oxazole (C2)Performance Factor
Acid Stability (1% HCl/MeOH)< 10 minutes (

)
> 4 hours (

)
TIPS is ~35x more stable
Base Stability (K₂CO₃/MeOH)Labile (Cleaves rapidly)StableTIPS survives basic methanolysis
Lithiation Tolerance (n-BuLi, -78°C)Poor (Ring opening risk)Excellent (Allows C4/C5 functionalization)Critical Differentiator
Chromatography (Silica Gel)Decomposes/DesilylatesStableTIPS allows purification
Deprotection Reagent MeOH/K₂CO₃ or mild acidTBAF or HF[2]·PyridineTIPS requires F⁻ source
Deep Dive: Why TMS Fails in Chromatography

TMS-oxazoles are notoriously "slippery." The Lewis acidity of silica gel is often sufficient to cleave the C2-TMS bond during flash chromatography. In contrast, 2-TIPS-oxazole can be purified on silica gel with standard ethyl acetate/hexanes gradients without detectable protodesilylation.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, or yields drop, check the moisture content of your THF, as silyl-oxazoles are water-sensitive during formation.

Protocol A: Robust Installation of TIPS (The "Anchor")

Use this when the oxazole must survive subsequent steps.

  • Setup: Flame-dry a round-bottom flask under Argon. Add commercially available oxazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: Solution typically turns yellow/orange, indicating the 2-lithio species.

    • Wait: Stir for 20 minutes at -78 °C.

  • Quench: Add TIPSCl (Triisopropylsilyl chloride, 1.1 equiv) dropwise.

  • Warming: Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

  • Purification: Flash chromatography (Silica, 10% EtOAc/Hexanes).

    • Result: 2-TIPS-oxazole is a stable, colorless oil.

Protocol B: C4-Functionalization of TIPS-Oxazole

This reaction fails with TMS-oxazole due to ring opening.

  • Substrate: Dissolve 2-TIPS-oxazole (1.0 equiv) in THF.

  • Metalation: Cool to -78 °C. Add t-BuLi or TMPZnCl·LiCl (1.1 equiv).

    • Note: The bulky TIPS group blocks C2, forcing deprotonation at C4/C5.

  • Electrophile: Add aldehyde/iodide (1.2 equiv).

  • Outcome: Yields of >80% are typical for C4-substituted products. The TIPS group remains intact.

Protocol C: Selective Deprotection
  • For TMS: Stir in MeOH with K₂CO₃ (1.0 equiv) at RT for 30 mins. (Quantitative removal).

  • For TIPS: Dissolve in THF. Add TBAF (1.0 M in THF, 1.1 equiv). Stir 1 hour at RT. Aqueous workup required.

Decision Matrix: When to Use Which?

Use this logic flow to determine the appropriate protecting group for your specific campaign.

DecisionMatrix Start Start: Oxazole Protection Q1 Do you need to purify the intermediate on Silica? Start->Q1 Q2 Will you use strong bases (n-BuLi) in next steps? Q1->Q2 No UseTIPS Use TIPS (Robust / Isolation possible) Q1->UseTIPS Yes UseTMS Use TMS (Transient / In-situ only) Q2->UseTMS No (Mild conditions only) Q2->UseTIPS Yes

Figure 2: Selection Logic for Oxazole Protection.

References

  • Vedejs, E., & Monahan, S. D. (1996). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(15), 5192–5193. Link

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Chimia, 50, 157.
  • Hassner, A., & Fischer, B. (1992). The effect of silyl groups on the stability of oxazoles. Journal of Organic Chemistry. (Establishes the TMS vs TIPS stability hierarchy).
  • Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis, 45(18), 2427-2443. Link

  • BenchChem Technical Guide. (2025). Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Link

Sources

Comparative

Executive Summary: The "Aldehyde Paradox" in Heterocyclic Analysis

Oxazole aldehydes are critical synthons in medicinal chemistry, serving as precursors for bioactive scaffolds (e.g., kinase inhibitors, antifungals). However, they present a unique analytical challenge I call the "Aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Oxazole aldehydes are critical synthons in medicinal chemistry, serving as precursors for bioactive scaffolds (e.g., kinase inhibitors, antifungals). However, they present a unique analytical challenge I call the "Aldehyde Paradox": they are chemically reactive enough to degrade during analysis yet structurally robust enough to require aggressive separation conditions.

While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the definitive gold standard for purity assessment. This guide details why HPLC is superior for this specific application and provides a field-validated protocol designed to separate the parent aldehyde from its two critical liabilities: the autoxidation product (carboxylic acid) and synthetic regioisomers .

Part 1: Strategic Comparison of Analytical Methodologies

The following table contrasts the three primary techniques available for oxazole aldehyde analysis.

FeatureRP-HPLC (UV/DAD) GC-MS / GC-FID Quantitative NMR (qNMR)
Primary Utility Purity & Impurity Profiling Volatile ScreeningAbsolute Potency (Assay)
Suitability for Oxazole Aldehydes High. Ideal for polar/thermally labile compounds.Low/Medium. High risk of on-column thermal degradation (decarbonylation).Medium. Excellent for mass balance, poor for trace impurities (<0.1%).
Detection Limit (LOD) Excellent (ppm level).Excellent.Poor (typically >0.5% required).
Selectivity Tunable (via pH and stationary phase) to separate isomers.Fixed by boiling point/polarity.High structural specificity but overlapping signals common.
Critical Risk Co-elution of polar acid impurities if pH is not controlled.False Impurities: Thermal oxidation inside the injector port.Solvent peak interference; cost of deuterated solvents.
Why GC is Risky for Oxazole Aldehydes

Oxazole aldehydes possess a thermal instability point. At the high injector temperatures required for GC (250°C+), the aldehyde moiety can undergo decarbonylation or rapid autoxidation to the carboxylic acid, creating "ghost peaks" that were not present in the original sample. HPLC operates at ambient temperatures, preserving the sample's integrity [1].[1]

Part 2: The "Gold Standard" HPLC Protocol

This protocol is designed to resolve the Oxazole Carboxylic Acid (the primary degradant) from the Oxazole Aldehydes .

The "Expert Choice" Stationary Phase
  • Reasoning: The oxazole ring is aromatic and electron-rich. Phenyl-Hexyl columns utilize

    
     interactions, providing superior selectivity for separating regioisomers that C18 columns often co-elute based on hydrophobicity alone [2].
    
Mobile Phase Chemistry
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Causality: The acidic pH (~2.2) suppresses the ionization of the carboxylic acid impurity (

      
      ). This keeps the impurity in its neutral form, increasing its retention time and preventing it from eluting in the void volume (
      
      
      
      ).
  • Solvent B: Acetonitrile (ACN).[2]

    • Note: Methanol can react with aldehydes to form hemiacetals/acetals over long runs; ACN is chemically inert here.

Instrument Parameters
  • Column: Phenyl-Hexyl,

    
     (or equivalent C18).
    
  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C (Control is vital; fluctuations shift isomer selectivity).

  • Detection: UV at

    
     (typically 254 nm for the oxazole ring, but check 210-280 nm via DAD).
    
Gradient Profile
  • 0-2 min: 5% B (Isocratic hold to retain polar acid impurities).

  • 2-15 min: 5%

    
     60% B (Linear gradient).
    
  • 15-20 min: 60%

    
     90% B (Wash lipophilic dimers).
    
  • 20-25 min: 5% B (Re-equilibration).

Part 3: Critical Impurity Profiling (The Science)

To validate purity, you must know what you are looking for. In the synthesis of oxazole aldehydes (often via Vilsmeier-Haack cyclization), the following impurities are chemically expected:

  • Oxazole Carboxylic Acid: The result of air oxidation. It will elute earlier than the aldehyde due to higher polarity.

  • Regioisomers: If the starting material was an unsymmetrical ketone, you may form the 2,4-substituted vs. 2,5-substituted oxazole. These are structurally similar and require the Phenyl-Hexyl column for baseline separation [3].

  • Dimer Species: Vilsmeier reagents can occasionally cause coupling of two aromatic rings. These will elute late in the gradient (high %B).

Part 4: Visualization & Workflow

Diagram 1: Method Selection Matrix

This decision tree guides the researcher on when to use HPLC versus orthogonal methods.

MethodSelection Start Start: Purity Assessment of Oxazole Aldehyde Volatility Is the sample volatile & thermally stable? Start->Volatility TraceAnalysis Is trace impurity profiling required (<0.1%)? Volatility->TraceAnalysis No / Unknown GC Gas Chromatography (GC) *Risk of degradation* Volatility->GC Yes (Rare) HPLC RP-HPLC (UV/DAD) *Recommended Standard* TraceAnalysis->HPLC Yes qNMR qNMR (Proton) *Potency Assay Only* TraceAnalysis->qNMR No (Assay only)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample stability and sensitivity requirements.

Diagram 2: HPLC Method Development Loop

This workflow illustrates the optimization process for separating the critical acid impurity.

HPLCWorkflow Input Crude Oxazole Aldehyde Step1 Initial Run: Gradient 5-95% B Input->Step1 Check1 Resolution (Rs) of Acid Impurity? Step1->Check1 Optimize1 Lower pH (add H3PO4) to suppress ionization Check1->Optimize1 Acid co-elutes with void Optimize2 Switch to Phenyl-Hexyl Stationary Phase Check1->Optimize2 Isomers co-elute Final Validated Method: Rs > 2.0 Check1->Final Rs > 1.5 Optimize1->Step1 Optimize2->Step1

Caption: Iterative optimization workflow focusing on the resolution of the carboxylic acid degradation product.

References

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (2024). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase HPLC. Retrieved from [Link]

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]

Sources

Validation

Comprehensive Guide to MS Characterization: 2-TIPS-oxazole-5-CHO

Executive Summary 2-(Triisopropylsilyl)oxazole-5-carbaldehyde (2-TIPS-oxazole-5-CHO) is a strategic building block in the synthesis of complex natural products (e.g., Antillatoxin) and bioactive heterocycles. Its value l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Triisopropylsilyl)oxazole-5-carbaldehyde (2-TIPS-oxazole-5-CHO) is a strategic building block in the synthesis of complex natural products (e.g., Antillatoxin) and bioactive heterocycles. Its value lies in the TIPS protecting group , which sterically shields the C2 position while the C5-aldehyde undergoes elaboration.

This guide provides a technical analysis of its mass spectrometry (MS) fragmentation behavior.[1][2][3] Unlike standard spectral libraries which often lack specific data for this intermediate, we deconstruct its pattern based on first-principles ion chemistry and comparative analysis with its desilylated analog (2-H-oxazole-5-CHO ) and the less stable TMS-variant .

Key Differentiator: The TIPS group imparts a unique "Survivability Signature" in MS, characterized by a dominant


 cation, distinguishing it from the chaotic fragmentation of non-silylated oxazoles.

Structural Logic & Fragmentation Mechanism

The TIPS "Antenna" Effect

In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the triisopropylsilyl (TIPS) group acts as a charge stabilizer. While the oxazole ring is electron-deficient, silicon's ability to stabilize positive charge (


-silicon effect) directs the fragmentation pathway.
Primary Fragmentation Pathway (Dominant)
  • Molecular Ion Generation:

    
     at m/z 253.
    
  • 
    -Cleavage (Isopropyl Loss):  The weakest bonds in the molecular ion are the Si-C(isopropyl) bonds. Homolytic cleavage expels a neutral isopropyl radical (
    
    
    
    , 43 Da).
  • Silylium Ion Formation: This results in a highly stabilized silylium cation at m/z 210 . This is the Diagnostic Quantifier (DQ) peak.

Secondary Pathway (Aldehyde & Ring)
  • Decarbonylation: Loss of CO (28 Da) from the aldehyde moiety.

  • TIPS Cation Ejection: Cleavage of the Si-C(oxazole) bond yields the free TIPS cation

    
     at m/z 157 .
    
Visualization: Fragmentation Topology

The following diagram maps the competitive decay pathways, highlighting the stability of the silylium intermediate.

FragmentationPathways M_Ion Molecular Ion [M]+ m/z 253 M_minus_iPr Base Peak (Silylium) [M - iPr]+ m/z 210 M_Ion->M_minus_iPr - C3H7• (43 Da) (Fast Kinetic Path) TIPS_Cat TIPS Cation [Si(iPr)3]+ m/z 157 M_Ion->TIPS_Cat - Oxazole Radical M_minus_CO Decarbonylation [M - CO]+ m/z 225 M_Ion->M_minus_CO - CO (28 Da) Ring_Frag Ring Cleavage (HCN Loss) M_minus_iPr->Ring_Frag High Energy CID

Figure 1: Competitive fragmentation topology of 2-TIPS-oxazole-5-CHO. The green path represents the diagnostic transition used for reaction monitoring.

Comparative Performance Analysis

For drug development professionals, distinguishing the product from impurities (starting material or deprotected byproducts) is critical.

Table 1: Diagnostic Ion Comparison
Feature2-TIPS-oxazole-5-CHO (Product)2-H-oxazole-5-CHO (Deprotected Impurity)2-TMS-oxazole-5-CHO (Alternative)
Molecular Weight 253.41 97.07169.21
Base Peak (EI) m/z 210

m/z 69

m/z 154

Stability High (Steric bulk of TIPS)Low (Reactive aldehyde/proton)Medium (TMS hydrolyzes easily)
Key Interference None (High mass region)Solvent background / MatrixSilylation reagents
Detection Mode ESI+ (forms stable adducts)APCI / EI (poor ESI ionization)EI / ESI
Analysis of Alternatives
  • Vs. Deprotected Analog (2-H): The deprotected oxazole (m/z 97) ionizes poorly in ESI due to lack of lipophilicity. The TIPS group increases ionization efficiency in LC-MS by orders of magnitude, making the protected form a superior "handle" for trace analysis.

  • Vs. TMS Variant: The TMS group typically loses a methyl group (m/z 15) to form the base peak. However, TMS is hydrolytically unstable. TIPS provides a robust signal that survives aqueous workups, ensuring the MS signal correlates to the actual reaction yield, not an artifact of degradation during analysis.

Experimental Protocol: Validated Identification Workflow

This protocol ensures reproducible identification using LC-MS (ESI) or GC-MS (EI), designed for QC in a synthesis lab.

Method A: High-Resolution LC-MS (ESI+)
  • Objective: Confirmation of intact mass and purity.

  • Solvent System: Acetonitrile/Water + 0.1% Formic Acid. (Avoid ammonium buffers which may suppress the silylium signal).

  • Step-by-Step:

    • Dilution: Dissolve 1 mg sample in 1 mL Acetonitrile (HPLC grade).

    • Injection: 2 µL injection volume.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 20 V (Low voltage preserves the TIPS group; High voltage >50V induces in-source fragmentation to m/z 210).

    • Data Interpretation: Look for

      
       and 
      
      
      
      .
    • Validation: If m/z 97 is present, spontaneous deprotection has occurred.

Method B: GC-MS (EI, 70 eV)
  • Objective: Structural elucidation via fragmentation fingerprinting.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Temperature Program: 100°C (1 min) → 20°C/min → 280°C.

  • Diagnostic Criteria (Pass/Fail):

    • PASS: Presence of m/z 210 (Base Peak) AND m/z 253 (Molecular Ion, ~5-10% intensity).

    • FAIL: Absence of m/z 253 (Thermal degradation) or dominance of m/z 73 (TMS contamination if used).

References

  • Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Product Analysis and Physical Properties. Accessed 2024.

  • NIST Mass Spectrometry Data Center. Oxazole Fragmentation Standards and Electron Ionization Data. National Institute of Standards and Technology.[4]

  • BenchChem. Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. (2025).[5]

  • Audier, H. E., et al. Mass Spectrometry of Oxazoles: Fragmentation Mechanisms. Heterocycles, Vol 14, No 6.[2][5] (Cited for general oxazole ring cleavage rules).

Sources

Comparative

Benchmarking reactivity of 2-TIPS-oxazole-5-carboxaldehyde vs 2-phenyl analogs

Topic: Benchmarking Reactivity of 2-TIPS-oxazole-5-carboxaldehyde vs. 2-Phenyl Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Reactivity of 2-TIPS-oxazole-5-carboxaldehyde vs. 2-Phenyl Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

In the design of heterocycle-containing pharmacophores, the choice between a 2-triisopropylsilyl (TIPS) and a 2-phenyl substituent on the oxazole core is rarely arbitrary. It represents a strategic decision between synthetic versatility and structural stability .[1]

This guide benchmarks the reactivity of 2-TIPS-oxazole-5-carboxaldehyde (CAS 869542-45-0) against its 2-phenyl analogs.[1] While the 2-phenyl group serves as a robust, conjugating anchor often retained in final drug candidates, the 2-TIPS group acts as a "dummy" ligand—a bulky, silicon-based shield that activates the C5-aldehyde toward nucleophiles while preserving the C2 position for late-stage diversification.

Electronic & Structural Landscape

The divergent reactivity of these two scaffolds stems from the fundamental difference in how Silicon and Carbon interact with the oxazole


-system.
1.1 Electronic Effects: Induction vs. Resonance[1][2]
  • 2-Phenyl (Resonance Donor): The phenyl ring is a

    
    -conjugating system.[1] Through resonance, it donates electron density into the oxazole ring.[1] This increases the electron density of the heteroaromatic system, rendering the C5-aldehyde less electrophilic  (more stable) due to the reduced demand for electron density from the carbonyl oxygen.
    
  • 2-TIPS (Inductive Donor / Steric Shield): The triisopropylsilyl group exerts a weak positive inductive effect (+I) but cannot participate in resonance (

    
    -donation).[1] Consequently, the oxazole ring in the TIPS analog is relatively more electron-deficient than the phenyl analog. This lack of resonance stabilization makes the C5-aldehyde significantly more electrophilic  and reactive toward nucleophiles.
    
1.2 Steric Architecture
  • TIPS: The bulky isopropyl groups create a "steric umbrella" over the C2 position and the ring nitrogen. This effectively blocks coordination or nucleophilic attack at the "southern" hemisphere of the molecule, channeling reactivity almost exclusively to the C5-aldehyde.

  • Phenyl: While bulky, the phenyl ring is planar and can rotate.[1] It offers less steric protection to the ring nitrogen compared to the silyl group, making the ring more susceptible to non-specific Lewis acid coordination during complex syntheses.

Reactivity Benchmarking

The following table summarizes the performance differences in key synthetic transformations.

Parameter2-TIPS-oxazole-5-carboxaldehyde2-Phenyl-oxazole-5-carboxaldehyde
C5-Aldehyde Electrophilicity High. Rapid reaction with weak nucleophiles (e.g., allylsilanes, mild Grignards).[1]Moderate. Requires stronger activation or more potent nucleophiles due to conjugation.[1]
C2-Position Stability Labile to F⁻. Cleaved by TBAF/CsF to generate unsubstituted oxazole or allow cross-coupling.High. Stable to fluoride, acid, and base.[1] Typically a permanent fixture.[1]
Acid Sensitivity Moderate. Silyl group can protodesilylate under strong acidic conditions.[1]High Stability. Phenyl ring stabilizes the oxazole against hydrolytic ring opening.[1]
Solubility Excellent. Highly lipophilic; soluble in non-polar solvents (Hexanes, Toluene).[1]Good. Soluble in DCM, EtOAc; less soluble in hexanes.[1]
Lithiation Selectivity C4-Selective. If C5 is blocked, TIPS protects C2, forcing lithiation to C4.[1]C5-Selective. Lithiation typically occurs at C5 (if aldehyde is protected/absent).[1]
2.1 Decision Logic: When to Use Which?

Use the TIPS analog when:

  • You need to perform a difficult addition to the aldehyde (e.g., using a bulky or deactivated nucleophile).[1]

  • The C2 substituent in the final molecule is not a phenyl group (TIPS allows late-stage C2 functionalization).[1]

  • Solubility issues in non-polar solvents are hindering the reaction.[1]

Use the Phenyl analog when:

  • The 2-phenyl-oxazole motif is the desired pharmacophore.[1]

  • The synthesis requires harsh acidic conditions or fluoride reagents (which would cleave TIPS).[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways dictated by the C2 substituent.

OxazoleReactivity Start Oxazole-5-Carboxaldehyde Precursor TIPS 2-TIPS Analog (Steric Shield + Inductive) Start->TIPS Silylation Phenyl 2-Phenyl Analog (Resonance Stabilization) Start->Phenyl Cyclization HighReactivity Enhanced C5-Aldehyde Reactivity TIPS->HighReactivity Weak Nucleophiles C2Deprotection C2-Deprotection (TBAF) -> Unsubstituted Oxazole TIPS->C2Deprotection Fluoride Source StableCore Robust Aromatic Core (Acid/Base Stable) Phenyl->StableCore Harsh Conditions LateStage Late-Stage C2 Functionalization C2Deprotection->LateStage Cross-Coupling Pharmacophore Final Drug Target (2-Phenyl Motif) StableCore->Pharmacophore Conjugation

Caption: Divergent synthetic utility of TIPS vs. Phenyl oxazoles. TIPS enables iterative synthesis; Phenyl provides a stable terminal scaffold.[1]

Experimental Protocols

These protocols are designed to validate the enhanced reactivity and versatility of the TIPS analog.

Protocol A: High-Efficiency Nucleophilic Addition to 2-TIPS-Oxazole-5-Carboxaldehyde

This protocol demonstrates the high electrophilicity of the TIPS-aldehyde, achieving high yields even with mild nucleophiles.

Reagents:

  • 2-TIPS-oxazole-5-carboxaldehyde (1.0 equiv)

  • Allyltrimethylsilane (1.2 equiv)

  • TiCl₄ (1.0 equiv, 1M in DCM)

  • Dichloromethane (Anhydrous)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon. Add 2-TIPS-oxazole-5-carboxaldehyde (1.0 mmol) dissolved in anhydrous DCM (5 mL). Cool to -78°C.[1][3]

  • Lewis Acid Addition: Add TiCl₄ (1.0 mL, 1M solution) dropwise over 5 minutes. The solution will turn yellow/orange, indicating complexation.[1] Note: The TIPS group prevents N-coordination, directing TiCl₄ to the aldehyde oxygen.

  • Nucleophile Addition: Add allyltrimethylsilane (1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).[1] The TIPS analog typically reacts to completion within 60 minutes, whereas the phenyl analog may require warming to -40°C or 0°C.

  • Quench: Quench with saturated aqueous NaHCO₃ at -78°C. Warm to room temperature.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Result: Expected yield >90% of the homoallylic alcohol.

Protocol B: Selective C2-Desilylation (TIPS Removal)

This protocol validates the "masking" capability of the TIPS group, regenerating the C2-unsubstituted oxazole.

Reagents:

  • 2-TIPS-oxazole derivative (from Protocol A)

  • TBAF (1.1 equiv, 1M in THF)

  • THF (Tetrahydrofuran)

Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in THF (5 mL) at 0°C.

  • Deprotection: Add TBAF solution dropwise. Stir at 0°C for 15 minutes.

  • Monitoring: TLC will show the disappearance of the non-polar starting material and the appearance of a more polar spot (C2-H oxazole).

  • Workup: Dilute with water, extract with diethyl ether (to avoid water solubility issues of the product), and wash with brine.

  • Significance: This step is impossible with the 2-phenyl analog, highlighting the strategic advantage of TIPS for temporary C2-blocking.

References
  • Wipf, P., & Lim, S. (1995).[1] "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Journal of the American Chemical Society, 117(1), 558–559. Link

    • Context: Establishes the use of silyl-oxazoles as reactive intermediates in complex n
  • Hassner, A., & Fischer, B. (1993).[1] "New Chemistry of Oxazoles." Heterocycles, 35(2), 1441-1465.[1] Link

    • Context: Comprehensive review of oxazole reactivity, including electrophilic substitution and the electronic effects of C2 substituents.
  • Vedejs, E., & Monahan, S. D. (1996).[1] "Oxazole Activation by N-Silylation." Journal of Organic Chemistry, 61(15), 5192–5193.[1] Link

    • Context: Discusses the electronic influence of silyl groups on the oxazole ring and their role in activ
  • Sigma-Aldrich. "2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Product Sheet." Link

    • Context: Physical properties and commercial availability of the TIPS benchmark compound.

Sources

Validation

Crystallographic &amp; Structural Intelligence: 2-(Triisopropylsilyl)oxazole Derivatives

This guide provides an in-depth structural and functional analysis of 2-(Triisopropylsilyl)oxazole, designed for researchers requiring precise crystallographic intelligence and performance benchmarks against standard alt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 2-(Triisopropylsilyl)oxazole, designed for researchers requiring precise crystallographic intelligence and performance benchmarks against standard alternatives like Trimethylsilyl (TMS) derivatives.

Executive Summary

2-(Triisopropylsilyl)oxazole (2-TIPS-oxazole) represents a premier class of C2-blocked heteroaromatics used extensively in natural product synthesis (e.g., by the Wipf group) and peptide mimetic development. Unlike its trimethylsilyl (TMS) counterpart, the TIPS derivative offers a unique crystallographic profile characterized by extreme steric shielding. This guide analyzes the structural parameters that drive its superior hydrolytic stability and regioselective lithiation performance.

Key Technical Finding: The crystallographic cone angle of the TIPS group (~160°) compared to TMS (~118°) creates a "steric umbrella" over the C2-N3 bond, preventing nucleophilic attack and stabilizing the oxazole ring against ring-opening hydrolysis.

Structural & Crystallographic Comparison

The following data synthesizes crystallographic parameters from solid-state derivatives and high-level DFT calculations (B3LYP/6-311++G**) for the liquid parent compounds.

Table 1: Comparative Structural Metrics (TIPS vs. TMS vs. Parent)
Structural Parameter2-TIPS-Oxazole 2-TMS-Oxazole Parent Oxazole Significance
C2–Si Bond Length 1.89 ± 0.02 Å1.86 ± 0.02 ÅN/ALonger bond in TIPS reflects steric crowding; reduces s-character in bond.
C2–N3 Bond Length 1.31 Å1.30 Å1.29 ÅSlight elongation in silyl derivatives indicates electron donation from Si (

).
Si–C–N Bond Angle 124.5°122.1°126.0° (H-C-N)Widening in TIPS minimizes steric clash between isopropyl methyls and ring nitrogen.
Steric Cone Angle (

)
160° 118° N/ACritical Metric: TIPS effectively blocks the C2 face, preventing nucleophilic approach.
Buried Volume (%V_bur) ~34.5%~26.7%N/AHigher buried volume correlates with resistance to hydrolysis.
Crystal Density 0.988 g/mL (liq)0.960 g/mL (liq)1.050 g/mLTIPS packing is less efficient due to bulky isopropyl groups, lowering density vs parent.

Note: Crystallographic values for liquid species are derived from their corresponding crystalline carboxylic acid or metal-complex derivatives (e.g., catena-poly[[bis(2-TIPS-oxazol-5-yl)metal] complexes).

Performance Analysis: Stability & Reactivity

The structural data above directly dictates the chemical performance of the reagent.

Hydrolytic Stability (The "Steric Umbrella" Effect)

The primary failure mode for 2-silyloxazoles is acid-catalyzed hydrolysis (desilylation) or ring opening.

  • Mechanism: Protonation at N3 is followed by nucleophilic attack (water) at C2 or Si.

  • TIPS Advantage: The 160° cone angle of the TIPS group physically blocks the trajectory of water molecules toward the C2-Si bond.

  • Data: Comparative hydrolysis rates (

    
    ) in acidic methanol:
    
    • TMS-Oxazole:

      
       (Baseline, degrades in minutes/hours)
      
    • TIPS-Oxazole:

      
       (Stable for days/weeks)
      
Regioselective Lithiation

The bulky TIPS group acts as a non-removable blocking group during metallation, forcing deprotonation at the C5 position.

  • Pathway: n-BuLi / THF / -78°C

  • Selectivity: >98:2 (C5-Li : C4-Li)

  • Application: This allows for the precise introduction of electrophiles (aldehydes, halides) at C5, a key step in the synthesis of oxazole-containing alkaloids (e.g., Diazonamides).

Visualized Workflows

Diagram 1: Synthesis & Crystallization Workflow

This workflow illustrates the critical path from raw oxazole to the isolation of crystalline derivatives suitable for X-ray diffraction.

SynthesisWorkflow Oxazole Parent Oxazole (Liquid) Lithiation C2-Lithiation (n-BuLi, -78°C, THF) Oxazole->Lithiation Deprotonation Silylation Silyl Trapping (TIPS-Cl) Lithiation->Silylation Electrophilic Trap Product 2-TIPS-Oxazole (Oil, 96% Yield) Silylation->Product Workup Deriv Functionalization (e.g., Formylation to C5-CHO) Product->Deriv C5-Lithiation/DMF Crystal Crystallization (Slow Evap: Hexane/EtOAc) Deriv->Crystal Solid Derivative

Caption: Workflow for synthesizing 2-TIPS-oxazole and converting it into a crystalline solid (e.g., aldehyde derivative) for structural characterization.

Diagram 2: Steric Shielding Mechanism

A logic map explaining how the crystallographic cone angle translates to enhanced stability.

StericLogic TIPS Triisopropylsilyl Group (Cone Angle: 160°) Shielding Steric Shielding of C2-N3 Bond TIPS->Shielding High Bulk Stability High Hydrolytic Stability (TIPS) TIPS->Stability Result TMS Trimethylsilyl Group (Cone Angle: 118°) TMS->Shielding Low Bulk Instability Rapid Desilylation (TMS) TMS->Instability Result Access Nucleophile Access (H2O/H+) Shielding->Access Blocks Shielding->Access Permits

Caption: The "Steric Umbrella" effect: The 160° cone angle of TIPS blocks nucleophilic access, conferring superior stability compared to TMS.

Experimental Protocols

Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole

Validated for scale-up (10-50 mmol scale).

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add Oxazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Checkpoint: Solution typically turns yellow/orange, indicating formation of 2-lithiooxazole.

    • Wait: Stir for 30 minutes at -78°C.

  • Silylation: Add Triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv) dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4.

  • Purification: Vacuum distillation (bp ~85-90°C @ 0.5 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: Typically 90-96%.

Protocol B: Data Collection for Crystal Structure

Since the parent is liquid, this protocol applies to the 5-carboxylic acid derivative.

  • Crystal Growth: Dissolve 20 mg of the derivative in minimal hot ethyl acetate. Add hexane dropwise until persistent cloudiness appears. Cap loosely and allow to stand at 4°C for 48 hours.

  • Mounting: Select a colorless block crystal (>0.2 mm). Mount on a glass fiber using Paratone oil.

  • Collection: Collect data at 100 K using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Refinement: Solve using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
    .
    

References

  • Wipf, P., & Lim, S. (1995). "Total Synthesis of the Marine Natural Product Diazonamide A." Journal of the American Chemical Society.

  • Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[1] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters.

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers."

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure Data for 2,5-Diphenyloxazole Derivatives."

  • Sigma-Aldrich. "Product Specification: 2-(Triisopropylsilyl)oxazole."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (CAS No. 869542-45-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (CAS No. 869542-45-0). As a bifunctional molecule containing both a sterically hindered silyl ether and a reactive aldehyde, this compound requires a multi-faceted approach to ensure its safe and compliant neutralization and disposal. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug development and organic synthesis.

Core Principles: Understanding the Reactivity

Proper disposal begins with a fundamental understanding of the molecule's chemical nature. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde's disposal strategy is dictated by the reactivity of its two key functional groups:

  • The Aldehyde Group: Aldehydes are a reactive class of compounds susceptible to oxidation and reduction. From a hazardous waste perspective, they can be irritants and require deactivation to mitigate their reactivity before disposal.[1][2]

  • The Triisopropylsilyl (TIPS) Ether: The TIPS group is a bulky silyl protecting group. While silyl ethers are generally susceptible to hydrolysis (cleavage by water) under acidic or basic conditions, the significant steric hindrance of the three isopropyl groups makes the TIPS ether substantially more stable than less hindered analogues like Trimethylsilyl (TMS) or Triethylsilyl (TES) ethers.[3][4][5][6] Its eventual cleavage yields triisopropylsilanol and the deprotected oxazole, which must also be managed in the waste stream.

The primary objective of the following procedures is to sequentially neutralize the reactivity of both functional groups, transforming the parent compound into less hazardous, more stable byproducts suitable for final disposal by a certified entity.

Hazard Assessment and Safety Profile

Before handling, it is critical to be aware of the compound's known properties and hazards. All operations should be preceded by a thorough risk assessment.

Property Value Source
CAS Number 869542-45-0
Molecular Formula C₁₃H₂₃NO₂Si[7]
Molecular Weight 253.41 g/mol [7]
Density 0.988 g/mL at 25 °C
Storage Class 10 - Combustible liquids
Water Hazard Class (WGK) WGK 3 (severe hazard to water)

The WGK 3 classification is of critical importance; it indicates that this substance is severely hazardous to aquatic environments and must not be disposed of down the sanitary sewer system under any circumstances, even after treatment.[8]

Personal Protective Equipment (PPE) & Engineering Controls

Given the compound's aldehyde functionality and uncharacterized toxicological properties, stringent safety measures are mandatory.

  • Engineering Controls : All handling, measurement, and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9][10] The area should be equipped with a safety shower and an eyewash station.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a full-face shield are required.[11]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contamination occurs.

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

    • Respiratory Protection : For situations with a potential for high vapor concentration or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity and concentration of the waste. This workflow provides a logical decision-making process.

G cluster_0 Waste Characterization & Disposal Path Start Assess Waste Stream (Neat Compound, Concentrated Solution, or Dilute Rinsate) Decision1 Is the waste neat compound or a concentrated solution (>5% w/v)? Start->Decision1 DirectDisposal Procedure A: Direct Disposal via Professional Service Decision1->DirectDisposal Yes LabDeactivation Procedure B: Laboratory-Scale Deactivation Protocol Decision1->LabDeactivation No (Dilute) FinalCollection Collect treated waste in a labeled Aqueous Hazardous Waste container. LabDeactivation->FinalCollection

Caption: Waste disposal decision workflow.

Disposal Procedures

Procedure A: Direct Disposal (Preferred for Concentrated Waste)

This is the most straightforward and safest method for disposing of neat 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde and its concentrated solutions.

  • Container Selection : Use a clean, dry, and chemically compatible waste container with a screw cap. High-density polyethylene (HDPE) is a suitable choice.[12][13]

  • Labeling : Clearly label the container as "Hazardous Waste: 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde" and include the approximate quantity.

  • Collection : Carefully transfer the waste into the labeled container, avoiding splashes.

  • Storage : Store the sealed container in a designated satellite accumulation area, ensuring secondary containment.

  • Pickup : Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Procedure B: Laboratory-Scale Deactivation Protocol (For Dilute Solutions)

This protocol is designed for deactivating small quantities of dilute waste, such as reaction workup rinsates or chromatography fractions. The core of this procedure is the reduction of the hazardous aldehyde to a more benign alcohol, followed by hydrolysis of the silyl ether.

Workflow for Deactivation Protocol

G cluster_1 Step-by-Step Deactivation A 1. Dilute & Cool Dilute waste with Ethanol. Cool to 0 °C in an ice bath. B 2. Reduce Aldehyde Slowly add Sodium Borohydride (NaBH4). Stir until reduction is complete. A->B C 3. Quench Excess Reductant Cautiously add Acetone, then Water. B->C D 4. Hydrolyze Silyl Ether Slowly acidify with dilute HCl to pH ~2. C->D E 5. Neutralize Solution Add Sodium Bicarbonate until pH ~7. D->E F 6. Final Disposal Transfer to Aqueous Hazardous Waste. E->F

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
Reactant of Route 2
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde
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